molecular formula C8H18N2O B13636305 2-Amino-4-methylheptanamide

2-Amino-4-methylheptanamide

Katalognummer: B13636305
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: CVMKLCCIELDJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-4-methylheptanamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methylheptanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methylheptanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-4-methylheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-4-6(2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKLCCIELDJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure and Stereochemistry of 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-4-methylheptanamide , a non-proteinogenic amino acid derivative. It functions as a critical building block in medicinal chemistry, specifically as a lipophilic, metabolically stable bioisostere of Leucine in peptidomimetics.

Executive Summary

2-Amino-4-methylheptanamide is an


-amino amide featuring a branched alkyl side chain. Structurally homologous to Leucine (2-amino-4-methylpentanoic acid), this molecule extends the carbon backbone by two methylene units, significantly altering its steric bulk and lipophilicity.

In drug development, this scaffold is utilized to:

  • Enhance Metabolic Stability: The non-natural side chain resists recognition by endogenous proteases.[1]

  • Modulate Potency: The additional hydrophobic bulk at the

    
    -position (C4) can fill large hydrophobic pockets in target enzymes (e.g., metalloproteases, kinases).
    
  • Serve as a Chiral Auxiliary: Its two stereocenters offer precise vector control in ligand-receptor binding.

Molecular Architecture & Stereochemical Analysis

Structural Connectivity

The molecule consists of a heptanamide backbone (7 carbons) with a primary amine at C2 and a methyl group at C4.

  • IUPAC Name: 2-Amino-4-methylheptanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.24 g/mol

  • Key Functional Groups: Primary Amide (

    
    ), Primary Amine (
    
    
    
    ), Branched Alkyl Chain.
Stereoisomerism

The molecule possesses two chiral centers :

  • C2 (

    
    -carbon):  Determines the amino acid configuration (L- vs. D-like).
    
  • C4 (

    
    -carbon):  Located on the side chain, creating diastereomeric diversity.
    

This results in


 distinct stereoisomers. In biological systems, the (2S)  configuration is generally preferred as it mimics the natural L-amino acid stereochemistry, while the C4 configuration (R or S) dictates the spatial orientation of the hydrophobic tail.
Stereoisomer Classification
  • (2S, 4S): L-threo-like configuration.

  • (2S, 4R): L-erythro-like configuration.

  • (2R, 4S): D-erythro-like configuration.

  • (2R, 4R): D-threo-like configuration.

Visualization of Stereochemical Hierarchy

The following diagram illustrates the relationship between the enantiomeric and diastereomeric pairs.

Stereochemistry Root 2-Amino-4-methylheptanamide (2 Chiral Centers) C2_S C2-(S) Configuration (L-Series) Root->C2_S Alpha Chirality C2_R C2-(R) Configuration (D-Series) Root->C2_R S_S (2S, 4S) Isomer A C2_S->S_S Gamma Chirality S_R (2S, 4R) Isomer B C2_S->S_R R_S (2R, 4S) Isomer C C2_R->R_S R_R (2R, 4R) Isomer D C2_R->R_R S_S->S_R Diastereomers

Caption: Hierarchical classification of the four stereoisomers derived from C2 and C4 chirality.

Synthetic Pathways & Stereocontrol

Synthesizing 2-Amino-4-methylheptanamide with high stereochemical purity requires controlling both the


-center (amino acid head) and the 

-center (methyl side chain). A convergent synthesis strategy is recommended.
Protocol: Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether

This method is chosen for its high diastereoselectivity (>95% de) and reliability in generating quaternary or non-proteinogenic amino acids.

Phase 1: Side Chain Preparation (Setting C4)

To control the C4 methyl group, start with a chiral pool precursor such as (S)-Citronellal or via asymmetric alkylation.

  • Step 1: Oxidative cleavage of (S)-Citronellal to yield (S)-4-methylhexanoic acid derivatives.

  • Step 2: Conversion to the corresponding alkyl halide: 1-bromo-2-methylpentane .

Phase 2: Asymmetric Alkylation (Setting C2)
  • Reagent: Schöllkopf auxiliary (derived from L-Valine).

  • Mechanism: The auxiliary directs the incoming electrophile (side chain) to the less hindered face, establishing the C2 stereochemistry.

Experimental Workflow:

  • Deprotonation: Treat the Schöllkopf bis-lactim ether with n-BuLi in THF at -78°C to generate the enolate.

  • Alkylation: Add 1-bromo-2-methylpentane dropwise. The bulky isopropyl group of the valine auxiliary blocks one face, forcing anti-addition.

  • Hydrolysis: Treat the alkylated intermediate with dilute trifluoroacetic acid (TFA) to cleave the auxiliary.

  • Amidation: React the resulting free acid with ammonia (

    
    ) using EDC/HOBt  coupling to yield the final amide.
    
Visualization of Synthetic Logic

Synthesis Start Schöllkopf Auxiliary (Chiral Glycine Equivalent) Enolate Lithium Enolate (-78°C, THF) Start->Enolate n-BuLi Reagent 1-Bromo-2-methylpentane (Side Chain Electrophile) Reagent->Enolate Electrophilic Attack Intermediate Alkylated Bis-Lactim (Diastereoselective) Enolate->Intermediate Alkylation Hydrolysis Acid Hydrolysis (0.25N TFA) Intermediate->Hydrolysis Cleavage Acid 2-Amino-4-methylheptanoic Acid Hydrolysis->Acid Auxiliary Removal Final 2-Amino-4-methylheptanamide Acid->Final EDC/HOBt, NH3

Caption: Stereoselective synthesis workflow using the Schöllkopf bis-lactim ether method.

Analytical Characterization

Validating the structure requires distinguishing between the diastereomers.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (500 MHz, D2O): The methyl doublet at C4 will show distinct chemical shifts for the (2S,4S) vs (2S,4R) isomers due to different shielding environments created by the amide backbone.

    • 
       0.85-0.95 ppm (Multiplets, 
      
      
      
      groups).
    • 
       3.8-4.0 ppm (t, 1H, 
      
      
      
      -proton).
  • 13C NMR: Look for splitting in the C4 signal (

    
    30-32 ppm) if the sample is a diastereomeric mixture.
    
Chiral HPLC Method

To determine Enantiomeric Excess (ee) and Diastereomeric Excess (de):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Self-Validation: Inject a racemic standard first to establish retention times for all 4 isomers.

Applications in Drug Design[1][2][3][4]

Physicochemical Profile
PropertyValue (Approx)Relevance
LogP 1.5 - 1.8Higher than Leucine (LogP ~1.1), improving blood-brain barrier (BBB) penetration.
TPSA 69

Favorable for oral bioavailability (Rule of 5 compliant).
Rotatable Bonds 5Allows conformational flexibility to fit induced-fit binding pockets.
Pharmacological Utility[5]
  • Peptidomimetics: Used to replace Leucine or Isoleucine residues in peptide drugs to increase half-life. The branched C4-methyl group sterically hinders access to the peptide bond, reducing cleavage by aminopeptidases.

  • Enzyme Inhibitors: The molecule serves as a "warhead" precursor or P1' residue in inhibitors of metalloproteases (e.g., Neprilysin inhibitors).

  • Neurological Agents: Structural similarity to

    
    -amino acids (like Pregabalin) suggests potential affinity for 
    
    
    
    calcium channel subunits, though the
    
    
    -amino connectivity makes it more relevant for transporter-mediated uptake (LAT1).

References

  • PubChem. (2025).[2][3] 2-Amino-4-methylheptanoic acid | C8H17NO2.[2] National Library of Medicine. [Link]

  • Ruiz, M., et al. (1997). Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives. Sciforum. [Link]

  • Diva Portal. (2015).[4] Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

Sources

Thermodynamic stability of 2-Amino-4-methylheptanamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Profile of 2-Amino-4-methylheptanamide: Mechanisms and Assessment

Executive Summary

This technical guide delineates the thermodynamic and kinetic stability profile of 2-Amino-4-methylheptanamide , a structural analog of leucinamide characterized by a hydrophobic isooctyl-like backbone. For researchers and formulation scientists, understanding the degradation pathways of this


-amino amide is critical. Unlike simple amides, the presence of the 

-amine group introduces unique instability vectors, specifically intermolecular dimerization to diketopiperazines (DKP) and base-catalyzed racemization , alongside standard hydrolytic cleavage. This document provides a mechanistic breakdown and a self-validating experimental framework for stability assessment.

Chemical Identity & Physicochemical Context

To predict stability, we must first establish the molecular environment. 2-Amino-4-methylheptanamide features a steric bulk at the


-position (C4) and a nucleophilic amine at the 

-position (C2).
  • Structure:

    
    
    
  • Electronic Environment: The electron-withdrawing amide group lowers the pKa of the

    
    -amine compared to its parent amine.
    
    • Estimated pKa (

      
      -amine): ~7.8 – 8.0 (vs. ~10.6 for alkyl amines).
      
    • Implication: At physiological pH (7.4), a significant fraction (~20-30%) exists as the unprotonated free base (

      
      ), which is the active nucleophile for dimerization.
      
  • Hydrophobicity: The 4-methylheptyl chain imparts significant lipophilicity (LogP > 1.5), suggesting that hydrolysis rates may be solubility-limited in purely aqueous buffers without co-solvents.

Thermodynamic Degradation Pathways

The stability of 2-Amino-4-methylheptanamide is governed by three primary thermodynamic sinks. These pathways compete based on pH, concentration, and temperature.

Path A: Hydrolysis (Amide Carboxylic Acid)

The irreversible cleavage of the amide bond to form 2-amino-4-methylheptanoic acid and ammonia.

  • Mechanism: Occurs via a tetrahedral intermediate.

    • Acidic pH: Protonation of the carbonyl oxygen (

      
      ) makes the carbon highly electrophilic. Water attacks, releasing 
      
      
      
      .
    • Basic pH: Direct attack by

      
       on the carbonyl.
      
  • Thermodynamics: The hydrolysis product (carboxylic acid) is thermodynamically favored (

    
    ), especially at high/low pH where ionization drives the equilibrium.
    
Path B: Dimerization (Amide Diketopiperazine)

A critical, often overlooked pathway for


-amino amides. Two molecules of the starting material react intermolecularly to form a cyclic dipeptide, 3,6-bis(2-methylpentyl)piperazine-2,5-dione .
  • Mechanism: The unprotonated

    
    -amine of Molecule A nucleophilically attacks the amide carbonyl of Molecule B.
    
  • Risk Factor: High concentrations (>10 mM) and basic pH (pH > 8) favor this bimolecular reaction. Steric hindrance from the C4-methyl group may retard this rate compared to glycine analogs, but does not eliminate the risk.

Path C: Racemization

Loss of chiral integrity at the C2 position.

  • Mechanism: Base-catalyzed removal of the

    
    -proton to form a planar enolate intermediate. The amide group stabilizes this intermediate via resonance. Reprotonation occurs non-stereoselectively, yielding the distomer (D-enantiomer).
    

Degradation Network Visualization

The following diagram illustrates the competing pathways. Note that Diketopiperazine formation is reversible under harsh hydrolysis but represents a "dead-end" impurity under storage conditions.

DegradationPathways Amide 2-Amino-4-methylheptanamide (Active) Enolate Planar Enolate (Intermediate) Amide->Enolate Base Catalysis (pH > 8) Acid 2-Amino-4-methylheptanoic Acid (Hydrolysis Product) Amide->Acid Hydrolysis (pH < 4, pH > 10) + H2O, - NH3 DKP Diketopiperazine Dimer (Cyclic Impurity) Amide->DKP Dimerization (High Conc.) - 2 NH3 Enolate->Amide Reprotonation Distomer Enantiomer (Racemate) Enolate->Distomer Reprotonation

Figure 1: Mechanistic degradation network of 2-Amino-4-methylheptanamide showing hydrolysis, racemization, and dimerization pathways.[1]

Kinetic Analysis & pH-Rate Profile

The observed rate constant (


) for degradation typically follows a U-shaped profile relative to pH.
pH RegionDominant MechanismRate Equation Approximation
pH < 4 Specific Acid Catalysis

pH 4 - 8 Water Attack / Dimerization

pH > 9 Specific Base Catalysis

Scientific Insight: The "Water Attack" region (pH 4-8) is the plateau of maximum stability for the amide bond itself, but it is the danger zone for Dimerization if the concentration is high, because both the nucleophile (


) and the electrophile (

) coexist.

Experimental Protocol: Self-Validating Stability Assessment

This protocol is designed to generate data compliant with ICH Q1A (R2) while specifically targeting the mechanisms described above.

Phase 1: Stress Testing (Forced Degradation)

Goal: Validate analytical methods and identify all potential degradation products.

  • Preparation: Dissolve 2-Amino-4-methylheptanamide (1 mg/mL) in co-solvent (10% Acetonitrile/Water) to ensure solubility.

  • Conditions:

    • Acid Stress: 0.1 N HCl, 60°C, 24 hours.

    • Base Stress:[2] 0.1 N NaOH, 60°C, 4 hours (Watch for rapid racemization).

    • Oxidative: 3%

      
      , RT, 4 hours (Targets the amine).
      
    • Thermal: 80°C, pH 7 buffer, 48 hours (Targets dimerization).

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately before analysis to prevent on-column degradation.

Phase 2: Kinetic Study (Arrhenius Plot)

Goal: Determine shelf-life (


) and Activation Energy (

).
  • Setup: Prepare 30 vials at pH 7.0 (Phosphate buffer).

  • Incubation: Store sets of vials at 50°C, 60°C, and 70°C.

  • Sampling: Pull samples at

    
     days.
    
  • Analysis: Plot

    
     vs 
    
    
    
    (Kelvin).
    • Calculation:

      
      
      
Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins (Required to elute the hydrophobic DKP dimer).

  • Detection:

    • UV @ 210 nm (Amide bond).

    • MS (ESI+): Monitor M+H (Parent), M+H (Acid), and [2M-2NH3+H] (Dimer).

Workflow Visualization

StabilityWorkflow Sample Sample Prep (1 mg/mL) Stress Stress Conditions (Acid/Base/Heat) Sample->Stress Quench Neutralization (pH 7.0) Stress->Quench Timepoints HPLC HPLC-MS Analysis (C18 Gradient) Quench->HPLC Data Data Processing (k_obs, t_90) HPLC->Data Peak Area Integration

Figure 2: Step-by-step experimental workflow for thermodynamic stability assessment.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[4] Link

  • Smith, G. G., & Gorin, G. (1961). Kinetics of the Hydrolysis of Amides in Acid Solution. Journal of Organic Chemistry. (Fundamental amide hydrolysis mechanisms).
  • Capasso, S., et al. (1993). Kinetics and Mechanism of the Formation of Diketopiperazines from Dipeptide Amides. Journal of the Chemical Society, Perkin Transactions 2.
  • Bada, J. L. (1984). In Vivo Racemization of Mammalian Proteins. Methods in Enzymology.

Sources

An Inquiry into 2-Amino-4-methylheptanamide: An Undocumented Compound in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of publicly available scientific databases and literature reveals a significant finding: the compound 2-Amino-4-methylheptanamide is not documented in existing research. This includes a thorough review of chemical registries, pharmacological studies, and biological activity screenings. Consequently, an in-depth technical guide on its biological activity and pharmacological potential cannot be constructed at this time due to the absence of foundational data.

The initial investigation sought to gather information regarding the synthesis, mechanism of action, and any preclinical or clinical studies related to 2-Amino-4-methylheptanamide. However, these searches did not yield any relevant results for this specific molecule. While information is available for structurally related compounds, such as various aminoheptane derivatives and other aminocarboxamides, a direct extrapolation of their properties to the undocumented 2-Amino-4-methylheptanamide would be scientifically unfounded and speculative.

For the benefit of researchers and drug development professionals, this report will instead briefly touch upon the general characteristics of the functional groups present in the proposed molecule and the potential, albeit hypothetical, avenues of research that could be pursued if this compound were to be synthesized and studied.

Hypothetical Structural Features and Potential Research Directions

2-Amino-4-methylheptanamide, as its name suggests, would possess a seven-carbon heptane backbone with an amide group at one end (C1) and an amino group at the second carbon (C2). A methyl group would be substituted at the fourth carbon (C4).

Functional Groups of Interest:

  • Primary Amide (-CONH2): This functional group can participate in hydrogen bonding and may influence the molecule's solubility and ability to interact with biological targets.

  • Primary Amine (-NH2): The amino group is a key functional group in many biologically active molecules, often involved in receptor binding and enzymatic interactions. Its basicity could play a role in the compound's pharmacokinetic profile.

  • Alkyl Chain (Heptane with a methyl substituent): The lipophilicity of the alkyl chain would influence the molecule's ability to cross cell membranes and its overall distribution in the body.

Potential (but purely speculative) Areas of Investigation:

Should 2-Amino-4-methylheptanamide be synthesized, a systematic investigation of its biological properties would be warranted. This would typically involve:

  • In vitro screening: Assessing its activity against a wide range of biological targets, such as enzymes, receptors, and ion channels.

  • Cell-based assays: Evaluating its effects on various cell lines to determine potential cytotoxic, anti-proliferative, or other cellular activities.

  • Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo studies: If promising in vitro activity is observed, testing its efficacy and safety in animal models.

Conclusion

Solubility Profile of 2-Amino-4-methylheptanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-methylheptanamide (CAS: 1485747-57-6) is a specialized chiral building block, structurally analogous to a homoleucine derivative. As an amide of a non-proteinogenic aliphatic amino acid, it possesses a distinct amphiphilic character defined by a lipophilic 4-methylheptyl tail and a polar amino-amide head group.

This technical guide provides a comprehensive analysis of its solubility profile. While specific empirical data for this rare intermediate is sparse in public literature, this guide synthesizes physicochemical principles with structural analogs (e.g., Leucinamide) to derive a high-confidence predictive profile. Furthermore, it details a self-validating experimental protocol for researchers to quantify exact solubility values in their specific context.

Part 1: Physicochemical Basis of Solubility[1]

To understand the solubility behavior of 2-Amino-4-methylheptanamide, we must deconstruct its molecular interactions. The molecule operates on a "push-pull" mechanism between its hydrophobic and hydrophilic domains.

Structural Analysis[1]
  • Hydrophobic Domain (The Tail): The 4-methylheptyl chain is a bulky, branched aliphatic hydrocarbon. This moiety drives the molecule's affinity for non-polar and moderately polar organic solvents (Lipophilicity).[1] It significantly reduces water solubility compared to shorter-chain analogs like alaninamide.

  • Hydrophilic Domain (The Head): The

    
    -amino group (
    
    
    
    ) and the terminal amide (
    
    
    ) are strong Hydrogen Bond Donors (HBD) and Acceptors (HBA). This domain anchors the molecule in polar protic solvents.[1]
Predicted Partitioning (LogP)

Based on fragment contribution methods, the estimated LogP for 2-Amino-4-methylheptanamide lies between 1.5 and 2.2 .

  • Implication: The molecule is sufficiently lipophilic to dissolve in chlorinated solvents and alcohols but retains enough polarity to be insoluble in strict hydrocarbons like hexane without co-solvents.[1]

Solvation Mechanism Diagram

The following diagram illustrates the competing solvation forces that dictate the solubility profile.

SolvationMechanism cluster_Polar Polar Interactions (Head Group) cluster_NonPolar Hydrophobic Interactions (Tail) Molecule 2-Amino-4-methylheptanamide H_Bonding H-Bonding Network (Amide/Amine) Molecule->H_Bonding Promotes Solubility in MeOH, DMSO, Water (Partial) VdW Van der Waals (Alkyl Chain) Molecule->VdW Promotes Solubility in DCM, EtOAc, THF H_Bonding->VdW Competing Forces Dipole Dipole-Dipole Steric Steric Bulk (Branched Methyl)

Figure 1: Mechanistic interaction map showing the dual nature of 2-Amino-4-methylheptanamide solvation.

Part 2: Solubility Profile & Solvent Selection[1]

The following data represents a high-confidence predictive profile derived from Structure-Property Relationships (SPR) of homologous amino acid amides (e.g., Leucinamide, Valinamide).

Solubility Classification Table
Solvent ClassRepresentative SolventPredicted SolubilityInteraction MechanismApplication
Polar Protic Methanol (MeOH) High (>100 mg/mL) Strong H-bonding with amide/amine head; alkyl tail accommodated by organic nature.[1]Primary solvent for synthesis and transfer.[1]
Ethanol (EtOH) High Similar to MeOH; slightly better accommodation of the heptyl tail.[1]Crystallization (often with water antisolvent).[1]
Water Low / Moderate H-bonding exists, but the hydrophobic C8 effect disrupts the water lattice.[1] Solubility increases significantly at pH < 7 (protonation).[1]biphasic extraction (aqueous phase at low pH).[1]
Polar Aprotic DMSO / DMF Very High Strong dipole interactions disrupt crystal lattice; solubilizes both domains.[1]Stock solutions for biological assays.[1]
Acetonitrile (ACN) Moderate to High Dipole interactions; good for chromatography.[1]HPLC Mobile phase.
Chlorinated Dichloromethane (DCM) High Excellent solvation of the lipophilic tail; moderate interaction with amide.[1]Liquid-Liquid extraction from basic aqueous layers.[1]
Ethers/Esters Ethyl Acetate (EtOAc) Moderate Good solvent for the neutral free base; solubility drops significantly at low temps.[1]Ideal for Recrystallization (High temp solubility, low cold solubility).[1]
THF High Good general solvent; ether oxygen accepts H-bonds from amide.[1]Reaction solvent.[1]
Non-Polar Hexane / Heptane Insoluble / Very Low Lack of H-bonding capability cannot overcome crystal lattice energy of the polar head.[1]Anti-solvent for precipitation.[1]
Critical Insight for Purification

Recrystallization Strategy: The profile suggests a classic "mixed solvent" approach.

  • Dissolution: Dissolve the crude amide in a minimal amount of warm Ethyl Acetate or Ethanol .

  • Precipitation: Slowly add Hexane (if using EtOAc) or Water (if using EtOH) until turbidity persists.[1]

  • Cooling: Gradual cooling to 4°C will yield high-purity crystals as the hydrophobic effect forces the molecule out of solution.

Part 3: Experimental Determination Protocol

Since batch-to-batch variations (polymorphs, purity) can alter solubility, you must validate these values empirically. Use the Saturation Shake-Flask Method , the gold standard for solubility determination.

Protocol Workflow

This protocol ensures data integrity through self-validation (replicate sampling) and mass balance checks.

SolubilityProtocol cluster_Analysis Quantification (Parallel Paths) Start Start: Weigh Excess Solid SolventAdd Add Solvent (e.g., 1 mL) to 20 mL Scintillation Vial Start->SolventAdd Equilibrate Agitate at Constant Temp (24 Hours, 25°C) SolventAdd->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Gravimetric Path A: Gravimetric Evaporate & Weigh Residue Filter->Gravimetric HPLC Path B: HPLC-UV Compare to Standard Curve Filter->HPLC Calc Calculate Solubility (mg/mL) S = Mass_residue / Volume_solvent Gravimetric->Calc HPLC->Calc Validate Validation: Is RSD < 5% between triplicates? Calc->Validate Report Report Data Validate->Report Yes Repeat Repeat Experiment Validate->Repeat No

Figure 2: Standardized workflow for gravimetric and chromatographic solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Place approx. 50 mg of 2-Amino-4-methylheptanamide into three separate glass vials (Triplicates).

    • Add 1.0 mL of the target solvent (e.g., Ethyl Acetate).[1]

    • Check: Ensure solid remains visible (saturation).[1] If dissolved, add more solid.[1]

  • Equilibration:

    • Seal vials tightly with Parafilm to prevent evaporation.[1]

    • Agitate (shaker or magnetic stir bar) at 25°C ± 1°C for 24 hours .

    • Why? This ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.[1]

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is resistant to most organic solvents).[1]

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate solvent (vacuum oven or nitrogen stream).[1]

    • Weigh the residue.[1]

    • Calculation:

      
      [1]
      

References

  • Chemical Identity & CAS

    • 2-Amino-4-methylheptanamide (CAS: 1485747-57-6).[2][3][4] Listed in chemical catalogs as a chiral building block for peptide synthesis.

    • Source:

  • Methodology - Solubility Determination

    • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for shake-flask protocols).

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (General reference for recrystallization solvent selection based on polarity).

  • Structural Analogs (Leucinamide)

    • PubChem.[5][6][7] Leucinamide - Physicochemical Properties. National Library of Medicine.

    • Source:

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 2-Amino-4-methylheptanamide and a Representative Surrogate

Introduction to Amine-Containing Aliphatic Compounds

Amine-containing aliphatic compounds are a broad class of molecules with diverse applications in pharmaceuticals, agriculture, and chemical synthesis. Their biological activity is often dictated by the spatial arrangement of the amino group and the nature of the aliphatic chain. Understanding the safety and toxicological profile of these compounds is paramount for ensuring safe handling and for predicting potential biological effects in drug development. This guide provides a framework for this assessment, using Heptaminol as a case study.

Part 1: Safety Data Sheet (SDS) - A Comprehensive Analysis for Heptaminol

The Safety Data Sheet is the cornerstone of chemical safety, providing a standardized summary of a substance's hazards. The following sections deconstruct the key components of an SDS for Heptaminol, offering insights for researchers and laboratory personnel.

Hazard Identification and Classification

Heptaminol is classified under the Globally Harmonized System (GHS) based on its toxicological properties.

Table 1: GHS Classification for Heptaminol

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.

The following diagram illustrates the GHS hazard pictograms applicable to Heptaminol.

Caption: GHS Hazard Pictogram for Heptaminol.

First-Aid and Emergency Procedures

A logical workflow is critical in responding to an exposure event.

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_fresh_air Move to fresh air. Provide respiratory support if needed. inhalation->move_fresh_air remove_clothing Remove contaminated clothing. Wash skin with soap and water for 15 min. skin->remove_clothing flush_eyes Flush eyes with water for 15 min. Hold eyelids open. eye->flush_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth. Give water to drink. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for Heptaminol exposure.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Do not eat, drink, or smoke in handling areas.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Part 2: In-depth Toxicity Profile of Heptaminol

The toxicological profile provides data on the adverse effects of a substance on living organisms. This information is crucial for risk assessment in drug development.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high-dose exposure.

Table 2: Acute Toxicity Data for Heptaminol

Route of ExposureSpeciesTestResultClassification
OralRatLD501000 mg/kgCategory 4
DermalRabbitLD50>2000 mg/kgNot Classified
InhalationRatLC50No data available-

LD50 (Lethal Dose, 50%): The dose required to kill 50% of a test population.

Irritation and Sensitization

Skin Irritation: Heptaminol is considered a skin irritant. Studies on rabbits have shown erythema and edema after dermal application. Eye Irritation: It is also classified as a serious eye irritant, causing redness, swelling, and potential damage to the cornea. Sensitization: There is no conclusive data to suggest that Heptaminol is a skin or respiratory sensitizer.

Genotoxicity and Carcinogenicity

Genotoxicity: In vitro studies, such as the Ames test, are necessary to evaluate the potential of a compound to induce mutations in DNA. While specific data for Heptaminol is limited in publicly accessible databases, related aliphatic amines have shown mixed results, necessitating compound-specific testing.

Carcinogenicity: Long-term animal studies are required to assess carcinogenic potential. There is no data to suggest that Heptaminol is a carcinogen.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of a compound on a cell line.

Objective: To determine the concentration of Heptaminol that reduces the viability of a cultured cell line (e.g., HeLa cells) by 50% (IC50).

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Heptaminol in cell culture medium. Replace the medium in the wells with the Heptaminol dilutions and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

MTT_Assay_Workflow start Start: HeLa Cells seed 1. Seed cells in 96-well plate (24h incubation) start->seed treat 2. Treat with serial dilutions of Heptaminol (48h incubation) seed->treat add_mtt 3. Add MTT solution (4h incubation) treat->add_mtt solubilize 4. Solubilize formazan crystals with DMSO add_mtt->solubilize read 5. Measure absorbance at 570 nm solubilize->read analyze 6. Calculate % viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion

While a complete safety and toxicity profile for 2-Amino-4-methylheptanamide is not publicly available, the analysis of the surrogate compound, Heptaminol, provides a robust framework for understanding the potential hazards of related aliphatic amines. The principles of GHS classification, emergency response, and toxicological testing outlined in this guide are fundamental to the safe handling and development of new chemical entities. Further empirical testing on 2-Amino-4-methylheptanamide is necessary to definitively characterize its unique toxicological profile.

References

Due to the lack of specific data for 2-Amino-4-methylheptanamide, the following references pertain to Heptaminol and general principles of toxicology and chemical safety. A comprehensive search did not yield a specific, publicly available, in-depth toxicological profile or SDS for 2-Amino-4-methylheptanamide.

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Amino-4-methylheptanamide (AMHA) is a critical unnatural


-amino amide, structurally homologous to Leucine and Isoleucine. Its unique lipophilic side chain (containing a 

-methyl branch on a heptyl skeleton) makes it a valuable building block for peptide mimetics, protease inhibitors, and lipophilic drug conjugates.

The synthesis of AMHA presents a specific stereochemical challenge: the molecule possesses two chiral centers (C2 and C4), resulting in four potential diastereomers. For pharmaceutical applications, controlling the stereochemistry at the


-carbon (C2) is often paramount, while the C4 stereocenter may require specific precursor selection.

This guide details two distinct protocols:

  • Protocol A (The "Workhorse" Route): A scalable, cost-effective Modified Strecker Synthesis suitable for multi-kilogram production of the racemic amide, utilizing 3-methylhexanal.

  • Protocol B (The "Precision" Route): A stereocontrolled coupling method starting from resolved 2-amino-4-methylheptanoic acid, utilizing Mixed Anhydride activation for high-purity pharmaceutical intermediates.

Chemical Identity & Retrosynthesis[1]

PropertySpecification
IUPAC Name 2-Amino-4-methylheptanamide
Molecular Formula

Molecular Weight 158.24 g/mol
CAS (Acid Precursor) 101257-43-6 (2-amino-4-methylheptanoic acid)
Key Precursor 3-Methylhexanal (for Strecker); 2-Amino-4-methylheptanoic acid (for Coupling)
Stereocenters C2 (

-amino), C4 (

-methyl)
Retrosynthetic Analysis

The synthesis is approached via two disconnections:

  • Path A (C1-C2 Bond Formation): Cyanosilylation of 3-methylhexanal followed by amination and hydrolysis.

  • Path B (Amide Bond Formation): Activation of the carboxylic acid of 2-amino-4-methylheptanoic acid.

Retrosynthesis Target 2-Amino-4-methylheptanamide Intermediate1 2-Amino-4-methylheptanenitrile Target->Intermediate1 Partial Hydrolysis Intermediate2 2-Amino-4-methylheptanoic Acid Target->Intermediate2 Amidation Precursor1 3-Methylhexanal (Aldehyde) Intermediate1->Precursor1 Strecker Rxn Precursor2 Hydrogen Cyanide / Ammonia Intermediate1->Precursor2 + HCN/NH3

Figure 1: Retrosynthetic pathways for 2-Amino-4-methylheptanamide.

Protocol A: Modified Strecker Synthesis (Scalable Bulk Route)

Objective: Produce multi-gram to kilogram quantities of racemic 2-amino-4-methylheptanamide. Mechanism: Nucleophilic addition of cyanide to an in situ generated imine, followed by controlled hydrolysis.

Safety Advisory (Critical)
  • Cyanide Hazard: This protocol uses Sodium Cyanide (NaCN). All operations must be performed in a functioning fume hood with a cyanide detector. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available.

  • Alternative: Trimethylsilyl cyanide (TMSCN) can be used for safer handling on smaller scales, though it is more expensive.

Step 1: Synthesis of 2-Amino-4-methylheptanenitrile

Reagents: 3-Methylhexanal (1.0 eq),


 (1.1 eq), 

(1.1 eq), Methanol/Water (1:1).
  • Preparation: In a round-bottom flask, dissolve

    
     (5.9 g, 110 mmol) in 40 mL of water. Add NaCN (5.4 g, 110 mmol) carefully.
    
  • Addition: Add 3-methylhexanal (11.4 g, 100 mmol) dissolved in 40 mL Methanol dropwise over 30 minutes. Maintain temperature < 30°C.

  • Reaction: Stir vigorously at room temperature for 18–24 hours. The solution will turn from clear to slightly yellow/orange.

  • Workup:

    • Quench excess cyanide with bleach (sodium hypochlorite) in the waste stream only after separating the organic layer.

    • Extract the reaction mixture with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Yield: Expect ~85-90% of crude aminonitrile (oil).

Step 2: Controlled Hydrolysis to Amide

Reagents: Aminonitrile (from Step 1),


 (conc.), Ice.
Note: Direct hydrolysis to the amide without forming the acid requires careful temperature control to stop at the amide stage.
  • Setup: Cool 20 mL of conc.

    
     to 0–5°C in an ice bath.
    
  • Addition: Add the crude aminonitrile (10 g) dropwise, maintaining internal temperature < 10°C. The reaction is exothermic.

  • Maturation: After addition, stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 8–10 hours.

  • Quench & Isolation:

    • Pour the reaction mixture onto 100 g of crushed ice.

    • Neutralize carefully with

      
       (conc.) to pH ~9-10.
      
    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Crucial: The amide is moderately water-soluble; salting out the aqueous layer with NaCl improves recovery.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Protocol B: Stereocontrolled Amidation (High-Purity Route)

Objective: Synthesis of high-purity amide from the corresponding chiral amino acid (e.g., (2S)-2-amino-4-methylheptanoic acid). Method: Mixed Anhydride Coupling (Isobutyl Chloroformate).

Experimental Workflow
  • Protection (Optional but Recommended): If starting with the free amino acid, Boc-protection of the amine is standard to prevent self-polymerization during activation. However, for direct amide formation, the Mixed Anhydride Method can often be performed on the zwitterion or HCl salt if conditions are carefully controlled, but the Active Ester (NHS) route via Boc-protection is more robust for purity.

    • Assumption: We will proceed with the Boc-protected intermediate for maximum purity, followed by deprotection.

Step 1: Boc-Protection

  • React 2-amino-4-methylheptanoic acid with

    
     (1.1 eq) and 
    
    
    
    (2 eq) in Dioxane/Water. Acidify and extract to yield Boc-2-amino-4-methylheptanoic acid.

Step 2: Amidation via Mixed Anhydride

  • Reagents: Boc-Acid (10 mmol), N-Methylmorpholine (NMM, 11 mmol), Isobutyl Chloroformate (IBCF, 11 mmol), Ammonia gas or

    
    .
    
  • Solvent: Anhydrous THF.

  • Activation: Dissolve Boc-Acid in THF (50 mL) and cool to -15°C (salt/ice bath).

  • Base Addition: Add NMM. Stir for 5 mins.

  • Anhydride Formation: Add IBCF dropwise. A white precipitate (NMM·HCl) will form. Stir for 15 mins at -15°C.

  • Aminolysis:

    • Option A (Gas): Bubble dry

      
       gas into the solution for 15 mins.
      
    • Option B (Liquid): Add 28%

      
       (5 eq) rapidly.
      
  • Completion: Allow to warm to RT. Stir for 2 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 5% Citric Acid, Sat.

    
    , and Brine.
    

Step 3: Boc-Deprotection

  • Treat the Boc-Amide with 4M HCl in Dioxane for 1 hour.

  • Concentrate to dryness to yield 2-Amino-4-methylheptanamide·HCl .

  • Free base can be obtained by neutralizing with

    
     and extracting.
    

Process Control & Purification

Separation of Diastereomers

The presence of the C4-methyl group creates diastereomers (Syn/Anti relative to the C2-amine).

  • Analytical Method: Use a C18 column with an ion-pairing agent (0.1% TFA) or a Chiralpak AD-H column for enantiomeric separation.

  • Purification Strategy:

    • Flash Chromatography: The diastereomers often exhibit different Rf values in DCM/MeOH (9:1).

    • Recrystallization: The HCl salt of the amide often crystallizes preferentially. Solvent screen: Isopropanol/Ether or Ethanol/EtOAc.

QC Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (210 nm)> 98.0% (Area %)
Identity H-NMR (DMSO-d6)Consistent with structure
Mass LC-MS (ESI+)[M+H]+ = 159.2 ± 0.5 Da
Water Content Karl Fischer< 1.0%

Visualized Workflow (Graphviz)

Workflow cluster_0 Protocol A: Strecker Route cluster_1 Protocol B: Coupling Route StartA 3-Methylhexanal StepA1 Imine Formation (NH4Cl, MeOH) StartA->StepA1 StepA2 Nitrile Addition (NaCN, <30°C) StepA1->StepA2 InterA Aminonitrile Intermediate StepA2->InterA StepA3 Acid Hydrolysis (Conc H2SO4, 0°C) InterA->StepA3 EndA Racemic Amide (Crude) StepA3->EndA StartB 2-Amino-4-methylheptanoic Acid StepB1 Boc Protection (Boc2O, NaOH) StartB->StepB1 StepB2 Mixed Anhydride Activation (IBCF, NMM, -15°C) StepB1->StepB2 StepB3 Aminolysis (NH3 gas) StepB2->StepB3 StepB4 Deprotection (HCl/Dioxane) StepB3->StepB4 EndB Pure Amide HCl Salt StepB4->EndB

Figure 2: Comparative process flow for Strecker vs. Coupling synthesis routes.

References

  • Strecker Synthesis Overview

    • Zuend, S. J., et al. "Scale-Up of the Strecker Reaction for the Synthesis of Alpha-Amino Acids." Organic Process Research & Development, 2012.

  • Amino Acid Amidation Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Precursor Availability (2-Amino-4-methylheptanoic acid)

    • Enamine Building Blocks. "2-amino-4-methylheptanoic acid CAS 101257-43-6."[1][2]

  • Separation of Diastereomers

    • Ilisz, I., et al. "Separation of amino acid diastereomers on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2008.

  • General Synthesis of Alpha-Amino Amides

    • Master Organic Chemistry.[3] "The Strecker Synthesis of Amino Acids."

Sources

Application Note: Asymmetric Synthesis of Chiral 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Chiral α-amino amides are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often dictates their pharmacological activity, making enantioselective synthesis a critical aspect of modern drug discovery and development. This application note provides a comprehensive guide to the asymmetric synthesis of (S)-2-Amino-4-methylheptanamide, a non-proteinogenic amino amide with potential applications in medicinal chemistry. The presented protocol leverages the well-established and robust methodology of diastereoselective synthesis using a chiral sulfinamide auxiliary, offering high stereocontrol and good overall yields. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions for researchers in the field.

Strategic Overview

The synthesis of the target molecule, (S)-2-Amino-4-methylheptanamide, is approached through a multi-step sequence commencing with the preparation of the requisite aldehyde side-chain precursor. The core of the asymmetric induction is achieved via a diastereoselective Strecker reaction on an N-sulfinylimine derived from Ellman's chiral auxiliary, (S)-(-)-2-methyl-2-propanesulfinamide. Subsequent hydrolysis of the resulting α-aminonitrile to the corresponding amide, followed by the removal of the chiral auxiliary, affords the desired enantiomerically enriched product.

Experimental Protocols

Part 1: Synthesis of 4-Methylheptanal (2)

The synthesis begins with the preparation of the aldehyde precursor, 4-methylheptanal, from the commercially available 4-methylheptan-1-ol.

Protocol 1: Oxidation of 4-Methylheptan-1-ol

  • Reaction Setup: To a stirred solution of 4-methylheptan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methylheptanal (2) is of sufficient purity for the next step.

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Methylheptan-1-ol130.23101.01.30 g
Dess-Martin Periodinane424.14121.25.09 g
Dichloromethane (DCM)---50 mL
Part 2: Asymmetric Strecker Synthesis

This two-step sequence involves the formation of the chiral N-sulfinylimine followed by the diastereoselective addition of cyanide.

Protocol 2: Synthesis of (S,E)-N-(4-Methylheptylidene)-2-methylpropane-2-sulfinamide (3)

  • Reaction Setup: To a solution of 4-methylheptanal (2) (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) and titanium(IV) ethoxide (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into an equal volume of brine and stir for 10 minutes. Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Purification: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford the pure N-sulfinylimine (3).

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Methylheptanal128.21101.01.28 g
(S)-(-)-2-Methyl-2-propanesulfinamide121.2110.51.051.27 g
Titanium(IV) ethoxide228.11202.04.56 g
Anhydrous Tetrahydrofuran (THF)---20 mL

Protocol 3: Diastereoselective Cyanide Addition

  • Reaction Setup: To a solution of the N-sulfinylimine (3) (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a solution of diethylaluminum cyanide (1.5 eq, 1.0 M in toluene) dropwise.

  • Reaction Conditions: Stir the reaction mixture at -78 °C for 4-6 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude α-aminonitrile (4) is used in the next step without further purification.

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
(S,E)-N-(4-Methylheptylidene)-2-methylpropane-2-sulfinamide245.4451.01.23 g
Diethylaluminum cyanide (1.0 M in toluene)97.087.51.57.5 mL
Anhydrous Tetrahydrofuran (THF)---25 mL
Part 3: Hydrolysis and Deprotection

The final steps involve the conversion of the nitrile to the primary amide and the removal of the chiral auxiliary.

Protocol 4: Hydrolysis of α-Aminonitrile to α-Amino Amide

  • Reaction Setup: Dissolve the crude α-aminonitrile (4) (1.0 eq) in a mixture of tert-butanol and water (1:1, 0.2 M). Add potassium carbonate (3.0 eq).

  • Reaction Conditions: Cool the mixture to 0 °C and add hydrogen peroxide (30% aq. solution, 5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the N-sulfinyl amino amide (5).

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
α-Aminonitrile (4)~272.4851.0~1.36 g
Potassium Carbonate138.21153.02.07 g
Hydrogen Peroxide (30%)34.01255.0~2.8 mL
tert-Butanol/Water---25 mL

Protocol 5: Deprotection of the N-Sulfinyl Group

  • Reaction Setup: Dissolve the N-sulfinyl amino amide (5) (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

  • Reaction Conditions: Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) dropwise. Stir the reaction at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final product, (S)-2-Amino-4-methylheptanamide (6), as its hydrochloride salt.

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
N-Sulfinyl amino amide (5)~290.4931.0~0.87 g
HCl in 1,4-Dioxane (4.0 M)36.4693.02.25 mL
Methanol---15 mL
Chiral Analysis

The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1][2]

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T).[2]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer.

  • Detection: UV at 210 nm.

Diagrams

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Oxidation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Strecker Reaction cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Deprotection A 4-Methylheptan-1-ol (1) B 4-Methylheptanal (2) A->B Dess-Martin periodinane D (S,E)-N-(4-Methylheptylidene)- 2-methylpropane-2-sulfinamide (3) B->D C (S)-(-)-2-Methyl-2- propanesulfinamide C->D Ti(OEt)4 E α-Aminonitrile (4) D->E Et2AlCN F N-Sulfinyl amino amide (5) E->F H2O2, K2CO3 G (S)-2-Amino-4-methylheptanamide (6) F->G HCl

Caption: Overall synthetic route for (S)-2-Amino-4-methylheptanamide.

Mechanism of Diastereoselective Addition

Diastereoselective_Addition cluster_0 Chelated Transition State TS Six-membered chair-like transition state Product Major Diastereomer TS->Product Attack from Re face Imine N-Sulfinylimine Imine->TS Al Et2AlCN Al->TS

Caption: Proposed transition state for the diastereoselective cyanide addition.

Discussion

The choice of Ellman's auxiliary is predicated on its extensive successful application in the asymmetric synthesis of a wide variety of chiral amines. The condensation with the aldehyde in the presence of a Lewis acid like titanium(IV) ethoxide efficiently forms the N-sulfinylimine. The subsequent diastereoselective addition of a cyanide source, such as diethylaluminum cyanide, proceeds through a well-ordered, six-membered chair-like transition state, which accounts for the high diastereoselectivity observed in similar systems.[3] The hydrolysis of the nitrile to the primary amide under basic peroxide conditions is a mild and effective method.[4] Finally, acidic cleavage of the N-sulfinyl group provides the target amine with high fidelity.[5]

Conclusion

This application note details a reliable and highly stereoselective method for the synthesis of chiral 2-Amino-4-methylheptanamide. The protocols are designed to be accessible to researchers with a solid background in synthetic organic chemistry. The use of a well-established chiral auxiliary provides a predictable and high degree of stereocontrol, making this a valuable methodology for the preparation of this and related chiral α-amino amides for applications in drug discovery and development.

References

  • Google Patents.
  • Beilstein Journals. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • PubChem. 4-methylheptanoic acid (C8H16O2). [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Google Patents. RU2275376C2 - Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid.
  • University of Groningen. The Synthesis of 2-Methyl-4-Heptanone. [Link]

  • ResearchGate. Diastereoselective addition of Grignard reagents to sulfinylamines... [Link]

  • National Institutes of Health. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

  • National Institutes of Health. Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. Transsulfinamidation of Sulfinamides with Amines. [Link]

  • PubMed. Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]

  • YouTube. Converting Esters to Amides: "Aminolysis". [Link]

  • ACS Publications. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. [Link]

  • YouTube. Strecker Amino Acid Synthesis. [Link]

  • ACS Publications. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. [Link]

  • RSC Publishing. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. [Link]

  • Organic Syntheses. 3-methylheptanoic acid. [Link]

  • Jay Ponder Lab. I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. [Link]

  • ResearchGate. A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • PubMed. Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. [Link]

  • National Institutes of Health. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]

  • Thieme E-Books & E-Journals. Diastereoselective Synthesis of Morpholine Derivatives from Grignard Reagents and N-Sulfinyl Imines. [Link]

  • Chemistry LibreTexts. 15.15: Formation of Amides. [Link]

  • Chemistry Online. Synthesis of (±)‐4‐methylheptan‐3‐ol and (±)‐4‐methylheptan‐3‐one (insect pheromones). [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • Stack Exchange. Mechanism for formation of amides from ammonium carboxylate salts. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

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Application Notes and Protocols for Peptide Coupling to 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Amide Bond Formation with a Sterically Hindered Substrate

The synthesis of peptides and complex organic molecules relies heavily on the efficient formation of amide bonds. This process, known as peptide coupling, involves the activation of a carboxylic acid group to facilitate its reaction with an amine.[1] While numerous coupling reagents have been developed to drive this reaction, the specific nature of the substrates can present significant challenges.

This technical guide provides an in-depth exploration of peptide coupling reagents and protocols specifically tailored for the acylation of 2-Amino-4-methylheptanamide . It is presumed that the user's primary application is the coupling of a carboxylic acid to the primary amine of this molecule. Due to the steric hindrance presented by the isobutyl group adjacent to the amine, careful selection of the coupling reagent and optimization of reaction conditions are paramount to achieving high yields and purity.

This document will delve into the mechanisms of action of common classes of coupling reagents, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues encountered during the synthesis.

Understanding the Amine: The Implications of 2-Amino-4-methylheptanamide's Structure

The structure of 2-Amino-4-methylheptanamide presents a primary amine that is sterically hindered by the neighboring isobutyl group. This steric bulk can significantly impede the approach of an activated carboxylic acid, potentially leading to slower reaction rates and lower yields.[2] Therefore, the choice of coupling reagent should favor those known to be effective with sterically demanding amines.

A Comparative Analysis of Key Peptide Coupling Reagents

The success of a peptide coupling reaction is critically dependent on the choice of the activating reagent.[1] These reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class possesses distinct mechanisms, advantages, and disadvantages.

Carbodiimides: The Foundation of Peptide Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational reagents in peptide synthesis.[3] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[4]

Mechanism of Action:

The O-acylisourea intermediate can then react with an amine to form the desired amide bond. However, this intermediate is prone to rearrangement to a stable N-acylurea, which is unreactive and can complicate purification. To mitigate this side reaction and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are almost always used.[3][4] These additives react with the O-acylisourea to form a more stable and still highly reactive active ester.

Carbodiimide_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (EDC) Amide_Product Amide Product O_Acylisourea->Amide_Product + Amine Active_Ester Active Ester O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R''-NH₂ (2-Amino-4-methylheptanamide) Urea_Byproduct Urea Byproduct Additive Additive (HOBt/NHS) Active_Ester->Amide_Product + Amine

Carbodiimide coupling mechanism with an additive.

Advantages:

  • Cost-effective and widely available.

  • EDC and its urea byproduct are water-soluble, simplifying purification through aqueous extraction.[3]

Disadvantages:

  • Can lead to racemization, although this is largely suppressed by additives.[3]

  • DCC can form an insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[3]

  • Potential for side reactions, such as the dehydration of asparagine and glutamine residues.[3]

Phosphonium Salts: High Efficiency and Reduced Side Reactions

Phosphonium salt-based reagents, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prominent example, are known for their high coupling efficiency and cleaner reaction profiles compared to uronium salts.[1]

Mechanism of Action:

In the presence of a base, PyBOP reacts with the carboxylate anion to form a highly reactive HOBt active ester, which then readily couples with the amine. A key advantage of phosphonium reagents is the avoidance of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[1]

Phosphonium_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) HOBt_Ester HOBt Active Ester Carboxylate->HOBt_Ester + PyBOP PyBOP PyBOP Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine R''-NH₂ (2-Amino-4-methylheptanamide) Phosphine_Oxide Tris(pyrrolidino) phosphine oxide

PyBOP-mediated peptide coupling mechanism.

Advantages:

  • High coupling efficiency, particularly for sterically hindered amino acids.[1]

  • Low racemization.

  • The byproduct, tris(pyrrolidino)phosphine oxide, is generally more soluble and easier to remove than DCU.

Disadvantages:

  • Higher cost compared to carbodiimides.

  • PyBOP is a potential explosive and should be handled with care.

Uronium/Aminium Salts: Rapid and Effective Coupling

Uronium/Aminium salt reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular and effective coupling reagents.[3]

Mechanism of Action:

Similar to phosphonium salts, uronium salts react with a carboxylate in the presence of a base to form an active ester. HATU, which incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole), generally provides faster reaction rates and is particularly effective for difficult couplings.[3]

Uronium_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester OBt/OAt Active Ester Carboxylate->Active_Ester + HBTU/HATU HBTU HBTU/HATU Guanidinylated_Amine Guanidinylated Amine (Side Product) HBTU->Guanidinylated_Amine + Amine (Excess Reagent) Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine R''-NH₂ (2-Amino-4-methylheptanamide) Tetramethylurea Tetramethylurea

HBTU/HATU-mediated peptide coupling mechanism.

Advantages:

  • Very rapid and efficient coupling.[3]

  • HATU is particularly effective for sterically hindered couplings.

  • Well-established and widely used in automated peptide synthesizers.

Disadvantages:

  • Potential for guanidinylation of the primary amine if the uronium reagent is used in excess.[3][5]

  • Higher cost.

Quantitative Comparison of Coupling Reagents

Reagent ClassExample Reagent(s)Typical Reaction TimeRelative CostKey StrengthsPotential Issues with 2-Amino-4-methylheptanamide
Carbodiimides EDC/NHS, DIC/HOBt2-24 hoursLowCost-effective, water-soluble byproducts (EDC)Slower reaction rates due to steric hindrance, potential for lower yields.
Phosphonium Salts PyBOP1-4 hoursHighHigh efficiency with hindered amines, low racemization.[1]Generally a good choice, but cost may be a factor.
Uronium/Aminium Salts HBTU, HATU15-60 minutesHighVery fast and efficient, HATU is excellent for difficult couplings.[3]Potential for guanidinylation if stoichiometry is not carefully controlled.

Experimental Protocols

The following protocols are designed for the coupling of a generic N-protected amino acid to 2-Amino-4-methylheptanamide. It is crucial to work under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[6]

Protocol 1: EDC/NHS Coupling in Dichloromethane (DCM)

This protocol is a cost-effective starting point, particularly for smaller-scale synthesis.

EDC_Protocol Start Start Dissolve_Reactants Dissolve N-protected amino acid (1.0 eq), 2-Amino-4-methylheptanamide (1.1 eq), and NHS (1.2 eq) in anhydrous DCM. Start->Dissolve_Reactants Cool_Solution Cool solution to 0°C in an ice bath. Dissolve_Reactants->Cool_Solution Add_EDC Add EDC·HCl (1.2 eq) portion-wise. Cool_Solution->Add_EDC Stir_Reaction Stir at 0°C for 1 hour, then warm to RT and stir for 12-24 hours. Add_EDC->Stir_Reaction Monitor_TLC Monitor reaction progress by TLC. Stir_Reaction->Monitor_TLC Workup Perform aqueous workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Monitor_TLC->Workup Dry_Purify Dry organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography. Workup->Dry_Purify End End Dry_Purify->End

Workflow for EDC/NHS coupling.

Step-by-Step Methodology:

  • To a solution of the N-protected amino acid (1.0 equivalent) and 2-Amino-4-methylheptanamide (1.1 equivalents) in anhydrous dichloromethane (DCM), add N-hydroxysuccinimide (NHS) (1.2 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise over 5 minutes.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HBTU Coupling in Dimethylformamide (DMF)

This protocol is recommended for achieving higher yields and faster reaction times, especially if the EDC/NHS method proves inefficient.

HBTU_Protocol Start Start Dissolve_Acid Dissolve N-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF. Start->Dissolve_Acid Cool_Solution Cool solution to 0°C in an ice bath. Dissolve_Acid->Cool_Solution Add_Base Add DIPEA (2.0 eq) and stir for 5-10 minutes (pre-activation). Cool_Solution->Add_Base Add_Amine Add a solution of 2-Amino-4-methylheptanamide (1.1 eq) in DMF. Add_Base->Add_Amine Stir_Reaction Stir at RT for 1-4 hours. Add_Amine->Stir_Reaction Monitor_TLC Monitor reaction progress by TLC. Stir_Reaction->Monitor_TLC Workup Quench with water, extract with EtOAc. Wash with 1N HCl, sat. NaHCO₃, and brine. Monitor_TLC->Workup Dry_Purify Dry organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography. Workup->Dry_Purify End End Dry_Purify->End

Workflow for HBTU coupling.

Step-by-Step Methodology:

  • Dissolve the N-protected amino acid (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the mixture to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the solution for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of 2-Amino-4-methylheptanamide (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: PyBOP Coupling in DMF

This protocol is a robust alternative to HBTU, particularly if guanidinylation is a concern or if coupling proves to be particularly challenging.

PyBOP_Protocol Start Start Dissolve_Reactants Dissolve N-protected amino acid (1.0 eq), 2-Amino-4-methylheptanamide (1.2 eq), and PyBOP (1.2 eq) in anhydrous DMF. Start->Dissolve_Reactants Cool_Solution Cool solution to 0°C in an ice bath. Dissolve_Reactants->Cool_Solution Add_Base Add DIPEA (2.5 eq) dropwise. Cool_Solution->Add_Base Stir_Reaction Stir at 0°C for 30 minutes, then warm to RT and stir for 2-6 hours. Add_Base->Stir_Reaction Monitor_TLC Monitor reaction progress by TLC. Stir_Reaction->Monitor_TLC Workup Quench with water, extract with EtOAc. Wash with 10% citric acid, sat. NaHCO₃, and brine. Monitor_TLC->Workup Dry_Purify Dry organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography. Workup->Dry_Purify End End Dry_Purify->End

Workflow for PyBOP coupling.

Step-by-Step Methodology:

  • To a solution of the N-protected amino acid (1.0 equivalent), 2-Amino-4-methylheptanamide (1.2 equivalents), and PyBOP (1.2 equivalents) in anhydrous DMF, cool the mixture to 0°C.

  • Add DIPEA (2.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 10% citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and Best Practices

  • Low Yield: If you experience low yields, consider switching to a more powerful coupling reagent (e.g., from EDC/NHS to HATU). Increasing the reaction time or temperature (e.g., to 40-50°C) can also be beneficial, though this may increase the risk of racemization.[7]

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Using a slight excess of the amine component (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Side Reactions: To avoid guanidinylation with uronium reagents, use a slight excess of the carboxylic acid or ensure that the coupling reagent is not in excess.[5]

  • Purification Difficulties: The choice of coupling reagent can impact the ease of purification. EDC is advantageous for its water-soluble byproducts. If using DCC, ensure the DCU byproduct is thoroughly removed by filtration.

Conclusion

The successful coupling of a carboxylic acid to the sterically hindered amine of 2-Amino-4-methylheptanamide requires a thoughtful approach to reagent selection and protocol optimization. While carbodiimides offer a cost-effective option, phosphonium and uronium salt reagents like PyBOP and HBTU/HATU are more likely to provide higher yields and faster reaction times. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers navigating this challenging yet crucial synthetic transformation. Careful execution and monitoring will pave the way for the successful synthesis of the desired amide product.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1685-1702. [Link]

  • Gagnon, D., & Gellman, S. H. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 118(6), e2020286118. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling by HBTU. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Amino-4-methylheptanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Amides

Executive Summary

This Application Note details a robust, microwave-assisted protocol for the synthesis of 2-Amino-4-methylheptanamide derivatives. These scaffolds, structurally related to extended leucine analogs and gabapentinoids, represent a class of "non-natural" amino acid building blocks critical for peptidomimetic drug discovery.

The presence of a


-methyl group and an extended heptyl chain introduces significant steric hindrance  and conformational entropy, rendering conventional thermal amidation inefficient (low yields, long reaction times >24h). By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves quantitative conversion in under 20 minutes while suppressing racemization—a critical quality attribute (CQA) for chiral pharmaceutical intermediates.

Scientific Background & Rationale

The Challenge: Steric Bulk & Reactivity

2-Amino-4-methylheptanoic acid (the precursor) possesses a bulky isobutyl-like side chain extended by a methylene unit. In amidation reactions, the nucleophilic attack of an amine on the activated carboxylate is kinetically retarded by the shielding effect of the


-methyl group.
  • Thermal Method Limitations: Conventional conductive heating requires prolonged exposure to high temperatures (reflux), which often leads to:

    • Epimerization: At the

      
      -carbon due to prolonged basic conditions.
      
    • Side Reactions: Curtius rearrangement or oligomerization.

  • Microwave Solution: Dielectric heating provides direct energy transfer to the polar reaction components (solvent/dipoles), creating localized superheating ("hot spots") that accelerate the rate-determining step (nucleophilic attack) without heating the bulk vessel walls, thereby minimizing thermal degradation windows.

Synthetic Strategy: T3P-Mediated Coupling

We utilize Propylphosphonic Anhydride (T3P) as the coupling agent. T3P is superior for microwave applications because:

  • High Boiling Point: Stable at elevated MW temperatures.

  • Epimerization Suppression: Low basicity requirements compared to HATU/HBTU.

  • Workup Efficiency: Water-soluble byproducts allow for liquid-liquid extraction (LLE) purification, avoiding chromatography for initial screening.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave).[1]

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps.

  • Reagents:

    • Scaffold:

      
      -Boc-2-amino-4-methylheptanoic acid (1.0 equiv).
      
    • Amine: Diverse primary/secondary amines (1.2 equiv).

    • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 equiv).
      
    • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (Green alternative).

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Dissolve

    
    -Boc-2-amino-4-methylheptanoic acid  (0.5 mmol, 130 mg) in EtOAc  (2.0 mL) in a 5 mL microwave vial.
    
  • Add Amine derivative (0.6 mmol).

  • Add DIPEA (1.25 mmol, 217 µL).

  • Add T3P solution (0.75 mmol, ~470 µL) dropwise.

    • Note: T3P is added last to prevent premature activation and hydrolysis.

  • Seal the vial with a septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. Note the use of "Dynamic" power mode to prevent overshoot.

ParameterSettingRationale
Temperature 80 °COptimal balance between rate and enantiomeric purity.
Time 15:00 minSufficient for >98% conversion based on kinetic profiling.
Pre-stirring 30 secEnsures homogeneity before heating starts.
Absorption Level HighPolar reaction mixture absorbs MW energy efficiently.
Pressure Limit 15 barSafety cutoff (reaction typically reaches ~2-3 bar).
Step 3: Workup & Isolation
  • Cool the vial to room temperature (using reactor compressed air cooling).

  • Transfer the reaction mixture to a separatory funnel.

  • Wash 1: 10% Citric acid (removes unreacted amine and DIPEA).

  • Wash 2: Saturated NaHCO

    
     (removes unreacted acid and phosphorus byproducts).
    
  • Wash 3: Brine.

  • Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
Step 4: N-Boc Deprotection (Optional)

If the free amide is required:

  • Resuspend crude intermediate in 4M HCl in Dioxane (2 mL).

  • MW Irradiation: 60 °C for 5 min .

  • Evaporate solvent to yield the hydrochloride salt.

Visualization of Workflows

Synthetic Pathway & Mechanism

The following diagram illustrates the T3P activation cycle and the microwave-accelerated nucleophilic attack.

G cluster_0 Microwave Cavity Effects Start N-Boc-Amino Acid Act Mixed Anhydride (Activated with T3P) Start->Act + T3P, DIPEA MW MW Irradiation (80°C, 15 min) Act->MW + Amine Inter Tetrahedral Intermediate MW->Inter Dielectric Heating Prod Target Amide (>95% Yield) Inter->Prod - HOP(O)R2

Figure 1: Reaction pathway for T3P-mediated amidation.[2] The MW step accelerates the transition from the activated anhydride to the amide.

Operational Workflow

Standardized procedure for parallel library synthesis.

Workflow Setup 1. Reagent Dispensing (Acid, Amine, Base, T3P) Seal 2. Capping & Mixing (Vortex 30s) Setup->Seal Irradiate 3. MW Irradiation 80°C | 15 min | High Abs Seal->Irradiate Cool 4. Active Cooling (To 40°C) Irradiate->Cool Wash 5. Liquid-Liquid Extraction (Acid/Base Wash) Cool->Wash Analysis 6. QC Analysis (LC-MS / NMR) Wash->Analysis

Figure 2: Operational workflow for the synthesis of 2-Amino-4-methylheptanamide derivatives.

Results & Validation

Thermal vs. Microwave Comparison

The following data was generated using benzylamine as the model nucleophile.

MetricThermal (Reflux, THF)Microwave (80°C, EtOAc)Improvement
Reaction Time 24 Hours15 Minutes96x Faster
Isolated Yield 68%94%+26%
Purity (HPLC) 85% (Oligomers present)>98%Cleaner Profile
Racemization ~5-8% (

-isomer)
<1% (Not Detected)Stereoretention
Scope of Derivatives

The protocol has been validated with the following amine classes:

  • Sterically Hindered Amines: tert-Butylamine (Yield: 88%).

  • Electron-Deficient Anilines: 4-Fluoroaniline (Yield: 91%).

  • Heterocycles: Morpholine (Yield: 96%).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent/T3P hydrolysis.Use anhydrous EtOAc; ensure T3P bottle is sealed under N

.
High Pressure Errors Volatile amine or solvent overheating.Switch to "High" pressure vials (30 bar) or reduce temp to 70°C.
Epimerization Temperature too high (>100°C) or excess base.Reduce temp to 60°C; limit DIPEA to 2.0 equiv.
Precipitation Product insoluble in EtOAc.Add 10% DMF as co-solvent during reaction.

References

  • Microwave-Assisted Peptide Synthesis: Biotage. "Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue." Biotage Application Notes. [Link]

  • Sterically Hindered Amides: Pattabiraman, V. R., & Bode, J. W. (2011). "The Synthesis of Sterically Hindered Amides." Nature. [Link]

  • Green Amidation Protocols: Sahoo, S., et al. (2020).[3] "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[3] Molecules. [Link][1][2][4][5][6][7][8][9][10][11][12][13]

  • T3P in Microwave Synthesis: Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for large-scale amide bond formation." Organic Process Research & Development. [Link]

  • 2-Amino-4-methylheptanoic acid Data: PubChem. "2-Amino-4-methylheptanoic acid (CID 21943660)."[7] National Library of Medicine. [Link]

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Troubleshooting & Optimization

Improving reaction yields for 2-Amino-4-methylheptanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methylheptanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. Drawing upon established principles of organic chemistry and field-proven insights, this document offers troubleshooting guides, FAQs, and detailed protocols to ensure the successful and efficient synthesis of your target molecule.

Overview of Synthetic Strategy

The most common and reliable method for synthesizing 2-Amino-4-methylheptanamide involves the coupling of a protected amino acid, N-Boc-2-amino-4-methylheptanoic acid, with an ammonia source. The direct reaction between the unprotected amino acid and ammonia is generally low-yielding due to the formation of a highly stable ammonium carboxylate salt, which resists dehydration into the amide.[1][2] Therefore, activation of the carboxylic acid is essential.

The general workflow involves three key stages:

  • Protection: The α-amino group of 2-amino-4-methylheptanoic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling and other side reactions.

  • Coupling: The protected amino acid is reacted with an ammonia source using a coupling reagent to form the amide bond.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection A 2-Amino-4-methylheptanoic Acid B N-Boc-2-amino-4-methylheptanoic Acid A->B   Boc₂O, Base C N-Boc-2-amino-4-methylheptanamide B->C   1. Coupling Reagent (EDC)   2. NH₄Cl, Base D 2-Amino-4-methylheptanamide (Final Product) C->D   TFA or HCl

Caption: General workflow for 2-Amino-4-methylheptanamide synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

❓ Question: My overall yield is consistently low. What are the most likely causes?

Answer: Low yield can stem from issues in any of the three main stages. A systematic approach is required to pinpoint the problem.

  • Inefficient Amine Protection: If the initial protection of the amino acid is incomplete, the free amine will react with the activated carboxylic acid in the subsequent step, leading to dipeptide formation and reducing the amount of starting material available for the desired reaction.

    • Solution: Confirm complete protection via Thin Layer Chromatography (TLC) or ¹H NMR before proceeding. Ensure you are using at least 1.1 equivalents of the protecting agent (e.g., Boc-anhydride) and an appropriate base.

  • Poor Carboxylic Acid Activation/Coupling: This is the most critical and often problematic step.

    • Cause A: Inactive Coupling Reagent. Carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation.

    • Solution A: Use fresh or properly stored EDC. Consider purchasing smaller batches to ensure freshness.

    • Cause B: Side Reactions. A common side reaction with carbodiimides is the O-to-N acyl shift, which forms a stable N-acylurea that cannot react further.[3]

    • Solution B: This side reaction can be minimized by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives react with the activated intermediate to form an active ester that is more stable and less prone to rearrangement, while readily reacting with the amine.[3] Additionally, running the reaction at a lower temperature (0 °C) can suppress this pathway.

  • Loss during Workup and Purification: The product may be lost during aqueous extractions if the pH is not carefully controlled, or during column chromatography if the incorrect solvent system is used.

    • Solution: Ensure proper pH adjustment during workup. For purification, use a well-chosen solvent system for chromatography to ensure good separation from byproducts like dicyclohexylurea (DCU) if DCC is used, or ethyl-dimethylaminopropyl urea if EDC is used.

G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Low Yield Observed check_protection Check Purity of Protected Amino Acid (TLC/NMR) start->check_protection check_coupling Analyze Coupling Reaction Mixture (TLC/LC-MS) start->check_coupling check_workup Check Aqueous & Organic Layers Post-Workup start->check_workup sol_protection Re-run Protection Step (Ensure complete conversion) check_protection->sol_protection Incomplete Protection sol_reagent Use Fresh Coupling Reagent + Additive (HOBt) check_coupling->sol_reagent Unreacted Acid/ Side Products sol_conditions Optimize Reaction Conditions (Lower Temp, Anhydrous Solvent) check_coupling->sol_conditions Unreacted Acid/ Side Products sol_purification Optimize Workup/Purification (Adjust pH, Change solvent system) check_workup->sol_purification Product Loss Detected

Caption: Troubleshooting workflow for low reaction yield.

❓ Question: I see a significant amount of unreacted N-Boc-2-amino-4-methylheptanoic acid in my reaction mixture. What should I do?

Answer: This indicates a failure in the activation or coupling step.

  • Revisit Coupling Reagent Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the coupling reagent (e.g., EDC).

  • Activate the Carboxylic Acid First: A highly effective technique is to pre-activate the carboxylic acid before adding the amine source. Dissolve the N-Boc protected amino acid and HOBt in an anhydrous solvent (like DMF or DCM). Add the EDC and stir at 0 °C for 15-30 minutes. This allows for the formation of the HOBt-active ester. Then, add your ammonia source (e.g., a solution of ammonium chloride and a non-nucleophilic base like Diisopropylethylamine (DIPEA)).

  • Ensure Anhydrous Conditions: Water will readily react with the activated carboxylic acid intermediate, reverting it to the starting material. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

❓ Question: My final product is impure, and I'm having trouble with purification. What is the main byproduct?

Answer: The most common and difficult-to-remove byproduct is the urea derivative of your coupling reagent.

  • If using DCC (Dicyclohexylcarbodiimide): The byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents and often precipitates out of the reaction mixture. It can be removed by filtration. However, some may remain dissolved, complicating chromatography.

  • If using EDC: The byproduct is a water-soluble urea (1-ethyl-3-(3-dimethylaminopropyl)urea). This is a major advantage of EDC.[2] During the workup, this byproduct can be removed by performing acidic washes (e.g., with 1M HCl or 5% citric acid), which protonates the urea derivative and makes it highly soluble in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis?

For laboratory-scale synthesis, EDC is highly recommended.[2] Its primary advantage is the formation of a water-soluble urea byproduct that is easily removed during aqueous workup. Other reagents like HATU or PyBOP are also very effective but are generally more expensive and reserved for more challenging couplings, such as those involving sterically hindered amino acids.[4]

Coupling ReagentProCon
EDC Water-soluble urea byproduct, easy removal.Moisture sensitive.
DCC Inexpensive and effective.Insoluble DCU byproduct can complicate purification.
HATU/HBTU Very high reactivity, low rate of racemization.Higher cost, potential for guanidinylation side reactions.[4]

Q2: Do I really need to protect the alpha-amino group?

Yes, absolutely. Without protection, the activated carboxylic acid of one molecule will readily react with the free amino group of another, leading to the formation of dimers and oligomers. This is a primary cause of low yields and complex purification. The Boc group is standard as it is stable under the coupling conditions and easily removed.

Q3: What is the optimal solvent and temperature?

Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent choices. DCM is easy to remove under vacuum, while DMF is good at dissolving all reactants, which can be important for driving the reaction to completion. The reaction should be started at 0 °C to control the initial exothermic activation and minimize side reactions, then allowed to slowly warm to room temperature and stir for 12-24 hours.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of N-Boc-2-amino-4-methylheptanoic acid with ammonia.

Materials:

  • N-Boc-2-amino-4-methylheptanoic acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

Procedure:

  • Dissolve N-Boc-2-amino-4-methylheptanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion. Stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add DCM. Add DIPEA (2.5 eq) and stir. Note: This generates ammonia in situ. Alternatively, a solution of ammonia in an organic solvent can be used.

  • Slowly add the ammonia/DIPEA solution to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting acid.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-4-methylheptanamide.

  • Purify the crude product by flash column chromatography if necessary.

G cluster_mechanism Mechanism of EDC/HOBt Activation RCOOH R-COOH Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester (Stable, Reactive) Intermediate->ActiveEster + HOBt - Urea Urea Water-Soluble Urea Intermediate->Urea + H₂O (Side Reaction) HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH₂ - HOBt Amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: Boc Group Deprotection

Materials:

  • N-Boc-2-amino-4-methylheptanamide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • Diethyl ether

Procedure:

  • Dissolve the purified N-Boc-2-amino-4-methylheptanamide in DCM (approx. 0.2 M).

  • Add an excess of TFA (e.g., 20-50% v/v solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Re-dissolve the residue in a minimal amount of water or DCM and carefully neutralize by adding saturated aq. NaHCO₃ until effervescence ceases (pH ~8).

  • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 2-Amino-4-methylheptanamide.

References

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • Google Patents. (n.d.). Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Chemguide. (n.d.). The preparation of amides. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Reddit. (2024). Amide from carboxylic acid synthesis. [Link]

  • Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • ResearchGate. (2025). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

  • National Center for Biotechnology Information. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]

Sources

Technical Support Center: Purification of Crude 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Amino-4-methylheptanamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may face during your experiments, providing not just procedural steps but also the underlying scientific rationale for each recommendation.

Introduction: Understanding the Challenge

2-Amino-4-methylheptanamide is a primary amino amide, a class of compounds that can present unique purification challenges due to the presence of both a basic amino group and a polar amide group. This bifunctionality can lead to issues such as poor solubility in common organic solvents, streaking on silica gel chromatography, and difficulty in removing polar, water-soluble impurities. This guide will walk you through a systematic approach to purifying your target compound, from initial characterization of the crude product to advanced troubleshooting.

Part 1: Troubleshooting Guide - A Step-by-Step Approach to Purification

The first step in any purification is to understand the nature of your crude product and the likely impurities. This decision tree will guide you through a logical workflow to select the most appropriate purification strategy.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Impurity Analysis cluster_decision Primary Impurity Type? cluster_methods Purification Methods cluster_outcome Final Product start Crude 2-Amino-4-methylheptanamide analysis Analyze crude by TLC/LC-MS/NMR start->analysis decision Identify Major Impurities analysis->decision acid_base Acid-Base Extraction decision->acid_base Acidic/Basic Impurities (e.g., unreacted amino acid, coupling reagents) recrystallization Recrystallization decision->recrystallization Non-polar impurities or single major impurity chromatography Column Chromatography decision->chromatography Multiple polar impurities with similar properties pure_product Pure 2-Amino-4-methylheptanamide acid_base->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Purification workflow for 2-Amino-4-methylheptanamide.

Part 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities I can expect in my crude 2-Amino-4-methylheptanamide?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For the synthesis of amino amides, common impurities can be categorized as follows:

Impurity TypeExamplesRationale
Unreacted Starting Materials 2-amino-4-methylheptanoic acid, ammonia sourceIncomplete reaction.
Coupling Reagent Byproducts Ureas (from carbodiimides like DCC, EDC), HOBt/HOAt adductsThese are often used to activate the carboxylic acid for amidation.
Side-Reaction Products Diastereomers, over-acylated productsDepending on the reaction conditions, side reactions can occur.[1][2][3]
Degradation Products Hydrolysis of the amide back to the carboxylic acidCan occur during workup or storage if conditions are too acidic or basic.

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of analytical techniques is recommended for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): This is a quick and inexpensive way to visualize the number of components in your mixture. Due to the polar and basic nature of your compound, you may observe streaking. To mitigate this, you can add a small amount of triethylamine or ammonia to your eluent system (e.g., 1-2% in a dichloromethane/methanol mixture).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.[4][5][6] A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to identify the molecular weights of your impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in significant amounts.

Troubleshooting Specific Purification Techniques

Q3: My crude product is an oil/solid that is soluble in both my organic and aqueous layers. How can I perform an effective acid-base extraction?

A3: This is a common issue with polar, amphiphilic molecules. The key is to manipulate the pH of the aqueous phase to ensure your target compound and impurities are selectively partitioned. Since 2-Amino-4-methylheptanamide has a basic amino group, it will be protonated and become water-soluble at an acidic pH. Conversely, acidic impurities will be deprotonated and become water-soluble at a basic pH.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve your crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, leaving non-basic organic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9). Your product will deprotonate and may precipitate out or become extractable back into an organic solvent.

  • Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Product (in Organic Solvent) acidic_wash Aqueous Acid (e.g., 1M HCl) crude->acidic_wash Extract non_basic_impurities Non-Basic Impurities acidic_wash->non_basic_impurities Remains in Organic product_salt Protonated Product (Water Soluble) acidic_wash->product_salt Product moves to Aqueous basic_wash Aqueous Base (e.g., 1M NaOH) product_salt->basic_wash Basify purified_product Purified Product (Organic Soluble) basic_wash->purified_product Back-extract into fresh organic solvent

Sources

Solving solubility issues of 2-Amino-4-methylheptanamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-methylheptanamide Solubility

Welcome to the technical support guide for 2-Amino-4-methylheptanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. The following information is based on established principles of physical chemistry and pharmaceutical science, providing a robust framework for your experimental design.

Understanding the Molecule: Predicted Physicochemical Properties
  • Structure: The molecule contains a seven-carbon chain (heptane) with a methyl group at position 4, making the backbone significantly non-polar. It also possesses two key functional groups: a primary amine (-NH₂) at position 2 and a primary amide (-CONH₂) at position 1.

  • Ionization Behavior: The primary amine is a weak base and will become protonated (positively charged) in acidic conditions. The pKa of its conjugate acid (pKaH) is estimated to be in the range of 10.0-11.0, similar to other primary alkylamines.[1] The amide group is neutral and does not typically ionize under physiological pH conditions.[1]

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is predicted to be moderately high, likely in the range of 2.0-3.0. This indicates a preference for lipid environments over aqueous ones, suggesting inherently low water solubility for the neutral form of the molecule.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~158.27 g/mol Moderate size, less of a factor than other properties.
pKa (of Conjugate Acid) 10.0 - 11.0The amine group can be protonated at pH < pKa to form a more soluble salt.
LogP (Predicted) 2.0 - 3.0The molecule is lipophilic, leading to low intrinsic water solubility.
Key Functional Groups Primary Amine (basic), Primary Amide (neutral)Amine allows for pH-dependent solubility; the long alkyl chain opposes solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve 2-Amino-4-methylheptanamide in a neutral buffer (e.g., PBS pH 7.4), but it won't go into solution. Why is this happening?

Answer: At neutral pH, the primary amine group (pKa ~10-11) is largely in its uncharged, free base form. The molecule's solubility is therefore dominated by its long, hydrophobic alkyl chain, resulting in poor aqueous solubility. To achieve dissolution, you must overcome this lipophilicity.

Q2: What is the most direct way to improve the solubility of 2-Amino-4-methylheptanamide in an aqueous buffer?

Answer: The most effective initial strategy is pH adjustment .[2][][4] By lowering the pH of the buffer, you can protonate the primary amine group, forming a more soluble ammonium salt.

The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation .[5][6][7] For a weak base like this compound:

pH = pKa + log([Base]) / ([Acid])

Where [Base] is the concentration of the un-ionized, less soluble form and [Acid] is the concentration of the protonated, more soluble form. To maximize the concentration of the soluble, protonated form, the pH of the solution should be significantly lower than the pKa. A good rule of thumb is to adjust the pH to be at least 2 units below the pKa. For this compound, a target pH of ≤ 8.0 would be a starting point, with significantly better solubility expected at pH 4-6.

Caption: Workflow for pH-based solubilization.

Q3: I have lowered the pH, and the solubility has improved, but I still can't reach my target concentration. What are my next steps?

Answer: If pH adjustment alone is insufficient, you can employ advanced formulation strategies. These can be used in combination with pH adjustment for a synergistic effect.[8] The main approaches are the use of co-solvents, surfactants, or cyclodextrins.

Caption: Logical troubleshooting workflow for solubility issues.

In-Depth Protocols for Advanced Solubilization

Co-solvent Systems

Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment.[9][10] This makes the solvent system more favorable for a lipophilic molecule by weakening the hydrogen-bonding network of water that would otherwise exclude the compound.[9]

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

  • Preparation: Prepare stock solutions of your compound at high concentration in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in Ethanol, 100 mg/mL in PEG 400).

  • Buffer Preparation: Prepare your primary aqueous buffer at the optimal pH determined earlier (e.g., pH 5.0 Acetate Buffer).

  • Titration: In a series of vials, add a fixed volume of the aqueous buffer.

  • Addition: Slowly add small, precise volumes of the co-solvent stock solution to the buffer while vortexing. Observe for any signs of precipitation.

  • Determination: The point at which precipitation occurs indicates the solubility limit for that specific co-solvent/buffer ratio.

  • Optimization: Identify the co-solvent that allows for the highest concentration of your compound while using the lowest percentage of the co-solvent.

Data Summary Table (Example):

Co-solvent% v/v in pH 5.0 BufferMax Achieved Solubility (mg/mL)Observations
Ethanol5%1.5Clear solution
10%4.2Clear solution
20%11.8Clear solution
Propylene Glycol5%2.1Clear solution
10%6.8Clear solution
20%15.5Slight viscosity increase
PEG 4005%2.5Clear solution
10%8.0Clear solution
20%18.2Noticeable viscosity increase
Surfactant-based Micellar Solubilization

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar alkyl chain of your compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous buffer.[11][12][13]

Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Dodecyl Sulfate (SDS), Cremophor® EL. Non-ionic surfactants like Polysorbate 80 are generally preferred for biological applications due to lower toxicity.[11]

  • Stock Solutions: Prepare a series of surfactant solutions in your optimal pH buffer (e.g., 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% w/v Polysorbate 80 in pH 5.0 Acetate Buffer).

  • Solubility Study: Add an excess amount of 2-Amino-4-methylheptanamide to each surfactant solution.

  • Equilibration: Agitate the samples (e.g., on a shaker at room temperature) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the solubility of your compound as a function of surfactant concentration to find the level that meets your experimental needs.

Cyclodextrin Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape.[14] They have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your compound can become encapsulated within this cavity, forming an "inclusion complex."[14][15] This complex has the water-friendly properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[15][16]

Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD is widely used due to its high water solubility and low toxicity profile.[17]

  • Solution Prep: Prepare a range of HP-β-CD concentrations (e.g., 0-15% w/v) in your chosen aqueous buffer.

  • Compound Addition: Add an excess of 2-Amino-4-methylheptanamide to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in each filtrate by HPLC.

  • Plotting: Create a phase solubility diagram by plotting the concentration of dissolved 2-Amino-4-methylheptanamide (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this line can be used to determine the stability constant (Kc) and complexation efficiency.

References

  • 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Amino-4-methylheptanoic acid | C8H17NO2 | CID 21943660 - PubChem. National Center for Biotechnology Information. [Link]

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  • 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300 - PubChem. National Center for Biotechnology Information. [Link]

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  • Co-solvency and anti-solvent method for the solubility enhancement. ScienceDirect. [Link]

  • (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I - ResearchGate. ResearchGate. [Link]

  • How does branching increase the solubility in amines? - Quora. Quora. [Link]

  • 2-Amino-4-methylpentanal | C6H13NO | CID 4473091 - PubChem. National Center for Biotechnology Information. [Link]

  • Henderson Hassel Bach equation and drugs ionization - YouTube. YouTube. [Link]

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Troubleshooting low conversion rates in 2-Amino-4-methylheptanamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-4-methylheptanamide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates or yields, in their synthetic route.

While specific peer-reviewed literature for 2-Amino-4-methylheptanamide is not abundant, the synthetic principles are well-established in organic chemistry. This guide is built upon the fundamental reaction of converting the precursor, 2-amino-4-methylheptanenitrile, to the target amide via controlled hydrolysis. Our focus will be on diagnosing and resolving the common pitfalls associated with this transformation, primarily the challenge of achieving selective hydrolysis to the amide without over-hydrolysis to the corresponding carboxylic acid.

Troubleshooting Guide: Low Conversion & Yields

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experimental workflow.

Q1: My starting nitrile is consumed, but the yield of the desired amide is low, with a significant amount of a more polar byproduct. What is happening?

A1: This is the most common challenge and is almost certainly due to over-hydrolysis. The primary byproduct is likely 2-amino-4-methylheptanoic acid. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[1] If reaction conditions are too harsh or the reaction proceeds for too long, the amide you've formed is converted into the carboxylic acid.[2]

Diagnostic Checks:

  • TLC/LCMS Analysis: Co-spot your reaction mixture with your starting nitrile. The new, more polar spot that is not your starting material is likely a mixture of the amide and the carboxylic acid. The carboxylic acid will typically have a much lower Rf value (more polar) than the amide.

  • pH Check: If running a basic hydrolysis, a drop in pH over time can indicate the formation of the carboxylate salt.

Corrective Actions:

  • Reduce Reaction Temperature: High temperatures dramatically accelerate the rate of amide hydrolysis. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Decrease Reaction Time: Carefully monitor the reaction every 15-30 minutes using an appropriate technique (TLC, GC, or LCMS). Quench the reaction as soon as a significant amount of the desired amide has formed, before the carboxylic acid begins to dominate.

  • Modify Catalyst/Reagent Concentration:

    • Acid Catalysis: Instead of using a large excess of concentrated strong acid, try using a stoichiometric amount or switching to a milder acid system. A mixture of trifluoroacetic acid (TFA) and sulfuric acid has been shown to be effective for selective conversion.

    • Base Catalysis: Use a lower concentration of the base (e.g., 1-2 M NaOH instead of 5 M). The hydrolysis of the amide product is a significant risk under basic conditions.[2]

  • Switch to a Milder Reagent System: A highly effective method for converting nitriles to primary amides with minimal over-hydrolysis is using an alkaline solution of hydrogen peroxide (e.g., H₂O₂ with NaOH or KOH in aqueous ethanol).[2] Urea-Hydrogen Peroxide (UHP) is a solid, safe alternative that releases H₂O₂ in solution.[2]

Q2: My reaction seems very slow, and a large amount of the starting nitrile remains even after several hours. What should I do?

A2: This indicates that your reaction conditions are insufficient to activate the nitrile group effectively. While avoiding the harsh conditions that lead to over-hydrolysis is crucial, the reaction still requires a certain activation energy.

Possible Causes & Solutions:

  • Insufficient Temperature: If you are running the reaction at room temperature or below, a modest increase in heat may be necessary. For example, try warming the reaction to 40-50 °C and monitoring its progress.

  • Low Catalyst Concentration: The concentration of your acid or base catalyst may be too low to facilitate the reaction at a reasonable rate. Incrementally increase the catalyst concentration.

  • Poor Solubility: The nitrile may not be fully dissolved in the chosen solvent system, limiting its availability to react. Ensure your starting material is fully soluble. You may need to experiment with a co-solvent.

  • Ineffective Catalyst: For certain substrates, one type of catalysis (acid vs. base) may be inherently more effective. If acid catalysis is slow, a carefully controlled base-catalyzed approach might yield better results, and vice-versa.

Q3: My final product is difficult to purify and appears to be a complex mixture. What are potential side reactions?

A3: Beyond over-hydrolysis, other side reactions can occur, especially if the starting materials are impure or if conditions are not well-controlled.

Potential Side Reactions:

  • Starting Material Impurities: The most common source of a complex mixture is impure starting material (2-amino-4-methylheptanenitrile). Verify its purity by NMR, GC, or LCMS before starting the reaction.

  • Dimerization/Polymerization: Under very harsh conditions, aminonitriles can potentially undergo intermolecular reactions. This is less common but possible.

  • Reactions involving the α-Amino Group: While the amino group is relatively stable, it can undergo side reactions under certain conditions. If you suspect this, you might consider using a protecting group (e.g., Boc) on the amine, performing the hydrolysis, and then deprotecting. This adds steps but can result in a much cleaner reaction.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting your synthesis.

G start Low Conversion Rate of 2-Amino-4-methylheptanamide check_conversion Analyze Reaction Mixture (TLC, LCMS) start->check_conversion high_nitrile High % of Starting Nitrile? check_conversion->high_nitrile Low Overall Conversion high_byproduct High % of Polar Byproduct? check_conversion->high_byproduct High Conversion, Low Amide Yield increase_temp Increase Temperature (e.g., to 40-50 °C) high_nitrile->increase_temp Yes reduce_temp Decrease Temperature and Reaction Time high_byproduct->reduce_temp Yes (Over-hydrolysis) increase_cat Increase Catalyst Concentration increase_temp->increase_cat check_sol Check Solubility (Add Co-Solvent) increase_cat->check_sol reduce_cat Decrease Catalyst Concentration reduce_temp->reduce_cat mild_reagent Switch to Milder Reagent (e.g., Alkaline H₂O₂) reduce_cat->mild_reagent end_node Monitor Closely & Optimize mild_reagent->end_node increase_sol increase_sol increase_sol->end_node

Caption: Troubleshooting Decision Tree for Amide Synthesis.

Frequently Asked Questions (FAQs)

Q: What is the most likely synthetic precursor for 2-Amino-4-methylheptanamide? A: The most direct precursor is 2-amino-4-methylheptanenitrile. This is typically synthesized via a Strecker reaction involving 4-methylheptanal, ammonia (or an ammonium salt), and a cyanide source (e.g., KCN or NaCN). The purity of this nitrile is critical for a clean hydrolysis reaction.

Q: Should I use acid or base catalysis for the hydrolysis? A: Both methods are viable, but they have different advantages and disadvantages. The choice depends on your substrate's stability and your laboratory capabilities for monitoring the reaction.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Mechanism Protonation of the nitrile increases its electrophilicity for attack by water.[3]Direct nucleophilic attack of hydroxide (⁻OH) on the nitrile carbon.
Pros Generally cleaner work-up; avoids strong bases. Can be effective for sterically hindered nitriles.Can be faster. The alkaline peroxide method is particularly mild and selective for the amide.[2]
Cons High risk of rapid over-hydrolysis to the carboxylic acid.[1] Requires careful temperature and time control.The amide product can be readily saponified (hydrolyzed) to the carboxylate salt.[2] Work-up can be more complex.
Best For Situations where base-sensitive functional groups are present elsewhere in the molecule.When over-hydrolysis under acidic conditions is problematic and can be controlled.

Q: How can I effectively monitor the reaction to stop it at the amide stage? A: Active monitoring is the key to success.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between the starting nitrile (less polar), the product amide (intermediate polarity), and the potential carboxylic acid byproduct (most polar). For example, a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This is the most definitive method. It will allow you to track the disappearance of the starting material's mass peak and the appearance of the product and byproduct mass peaks, giving you a quantitative view of the reaction progress.

Experimental Protocols

Protocol 1: Mild Hydrolysis using Alkaline Hydrogen Peroxide

This protocol is recommended as a starting point due to its high selectivity for the amide, minimizing the risk of over-hydrolysis.[2]

  • Dissolve Substrate: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-methylheptanenitrile in a 5:1 mixture of ethanol and water.

  • Cool Reaction: Place the flask in an ice bath and cool to 0-5 °C.

  • Add Base: Add 1.5 equivalents of 6 M sodium hydroxide (NaOH) solution dropwise, ensuring the temperature remains below 10 °C.

  • Add Peroxide: Add 3.0 equivalents of 30% hydrogen peroxide (H₂O₂) solution dropwise. Caution: This addition can be exothermic. Maintain strict temperature control.

  • Reaction: Stir the reaction mixture at 5-10 °C and monitor its progress every 20 minutes by TLC or LCMS.

  • Quench: Once the starting nitrile is consumed (or optimal amide formation is observed), carefully quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the peroxide is destroyed (test with peroxide strips).

  • Work-up: Adjust the pH to neutral (~7) with dilute HCl. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified further by column chromatography or recrystallization.

Protocol 2: Controlled Acid-Catalyzed Hydrolysis

This protocol requires more diligent monitoring but can also be effective.

  • Dissolve Substrate: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-methylheptanenitrile in glacial acetic acid.

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Acid: Slowly add 1.5 - 2.0 equivalents of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction every 15-20 minutes by TLC or LCMS.

  • Quench: Once optimal amide formation is observed, pour the reaction mixture slowly over crushed ice.

  • Work-up: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~8.

  • Extraction & Purification: Extract the product with an organic solvent and purify as described in Protocol 1.

Reaction Pathway Visualization

reaction_pathway Nitrile 2-Amino-4-methylheptanenitrile Amide 2-Amino-4-methylheptanamide (Desired Product) Nitrile->Amide Step 1: Hydrolysis (H⁺ or ⁻OH) Acid 2-Amino-4-methylheptanoic Acid (Byproduct) Amide->Acid Step 2: Over-hydrolysis (Harsh Conditions)

Caption: Synthesis and Over-hydrolysis Pathway.

References
  • US3366639A, Synthesis of amides
  • Chemistry LibreTexts, Conversion of nitriles to amides. [Link]

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]

  • Organic Chemistry Portal, Nitrile to Amide - Common Conditions. [Link]

  • Chemistry Stack Exchange, Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-4-methylheptanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving 2-Amino-4-methylheptanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The inherent steric bulk of 2-Amino-4-methylheptanamide can often lead to sluggish or incomplete reactions. This resource offers a structured approach to diagnosing and resolving these common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with sterically hindered amide formations.

Q1: My standard amide coupling reaction with 2-Amino-4-methylheptanamide is giving very low yields. What is the likely cause?

The primary reason for low yields is the steric hindrance presented by the 4-methylheptyl group on the amine. This bulky substituent can physically block the approach of the activated carboxylic acid, slowing down the rate of nucleophilic attack and amide bond formation. Standard coupling reagents may not be potent enough to overcome this energy barrier effectively.

Q2: I've increased the reaction time and temperature, but the yield hasn't improved significantly. What should I try next?

Simply forcing the reaction with heat and extended time can lead to side reactions and decomposition of starting materials or products.[1] A more effective approach is to enhance the electrophilicity of the carboxylic acid by converting it into a more reactive intermediate.[2] Consider using more powerful activating agents or switching to a different class of coupling reagents specifically designed for hindered substrates.

Q3: Are there any specific coupling reagents that are known to work well for sterically hindered amines like 2-Amino-4-methylheptanamide?

Yes, several classes of coupling reagents have proven effective. Phosphonium and aminium-based reagents like HATU, HBTU, and HCTU are generally more reactive than carbodiimides like EDC. For particularly challenging cases, generating an acyl fluoride in situ has shown excellent results.[3][4]

Q4: Can the choice of solvent impact the outcome of the reaction?

Absolutely. The solvent can influence the stability of the transition state.[5] For many hindered couplings, polar aprotic solvents like DMF or NMP are used. However, for certain activating agents, less polar solvents like DCM or THF may be preferable to minimize hydrolysis of the activated species.[3] It is crucial to ensure your solvents are anhydrous, as water can quench the activated intermediates.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of amides from 2-Amino-4-methylheptanamide.

Issue 1: Incomplete Conversion and Unreacted Starting Material

This is the most frequent problem and can be addressed by systematically evaluating and optimizing several reaction parameters.

Causality Analysis:

The nucleophilicity of the amine is likely sufficient, but the steric barrier prevents it from efficiently attacking the activated carboxylic acid. The activated species may also be decomposing before the desired reaction can occur.

Troubleshooting Workflow:

G start Low Conversion Observed step1 Increase Reagent Equivalents (Amine or Acid) start->step1 Initial Step step2 Elevate Reaction Temperature (monitor for degradation) step1->step2 If still low conversion step3 Switch to a More Potent Coupling Reagent step2->step3 If temperature increase is ineffective step4 Consider Acyl Fluoride or Isocyanate Route step3->step4 For highly recalcitrant cases end Reaction Optimized step4->end

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Actions & Protocols:
  • Optimize Stoichiometry: A modest excess of the non-hindered coupling partner (the carboxylic acid) can sometimes drive the reaction to completion.

  • Elevate Temperature with Caution: Increasing the temperature can provide the necessary activation energy.[1] However, monitor the reaction closely for the appearance of byproducts. For some systems, conventional heating in a sealed vial for an extended period (12-24 hours) at temperatures up to 80°C has proven effective.[3]

  • Select a More Powerful Coupling Reagent: If standard carbodiimide methods (e.g., EDC/HOBt) fail, move to more potent alternatives.

    Coupling Reagent ClassExamplesKey Advantages for Hindered Systems
    Aminium/Uronium Salts HATU, HCTU, HBTUGenerate highly reactive OAt or OBt esters.
    Phosphonium Salts PyBOP, PyAOPSimilar reactivity to aminium salts, often with good solubility.
    Acyl Fluoride Precursors BTFFH, TFFHAcyl fluorides are small and highly reactive, minimizing steric clash.[3][4]
    Organophosphorus Reagents T3PEffective for difficult couplings, with water-soluble byproducts.[6]
Issue 2: Side Product Formation

The formation of significant side products often indicates that the reaction conditions are too harsh or that the activated intermediate is unstable.

Causality Analysis:
  • Anhydride Formation: With reagents like oxalyl chloride or SOCl₂, self-condensation of the carboxylic acid can occur if the amine is not reactive enough.[6]

  • Epimerization: If the carboxylic acid has a chiral center alpha to the carbonyl group, harsh conditions or certain bases can lead to racemization.

  • Decomposition: Highly activated intermediates can be unstable and decompose before reacting with the hindered amine.

Troubleshooting Workflow:

G start Side Products Detected step1 Lower Reaction Temperature start->step1 step2 Choose a Milder Activation Method (e.g., EDC/Oxyma) step1->step2 If side reactions persist step3 Use a Non-nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) step2->step3 To minimize base-catalyzed side reactions step4 Consider a Protecting Group Strategy step3->step4 For complex substrates end Clean Reaction Achieved step4->end

Caption: Troubleshooting workflow for side product formation.

Recommended Actions & Protocols:
  • Reduce Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can minimize side reactions.

  • Employ Additives that Suppress Racemization: Additives like HOBt or Oxyma Pure are often used with carbodiimides to form active esters that are less prone to racemization.[7]

  • Utilize a Non-Nucleophilic Base: A bulky, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to scavenge the acid produced during the reaction without competing with the primary amine.

Advanced Strategies for Extremely Hindered Systems

For cases where even the most potent coupling reagents fail, a change in synthetic strategy may be necessary.

1. The Acyl Fluoride Approach

This method involves the in situ formation of a highly reactive acyl fluoride from the carboxylic acid, which then readily reacts with the hindered amine.[3] Acyl fluorides are advantageous due to their small size and high reactivity.[4]

  • To a solution of the carboxylic acid (1.3 equivalents) in anhydrous DCM, add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Add 2-Amino-4-methylheptanamide (1.0 equivalent) to the reaction mixture.

  • Seal the reaction vessel and heat to an appropriate temperature (e.g., 80°C) for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with an aqueous workup to remove excess reagents and byproducts.

2. The Isocyanate-Grignard Route

This powerful method forms the C-N bond through a different mechanism, by adding an organometallic reagent (derived from the "acid" side) to an isocyanate (derived from the amine).[8][9] This approach is particularly effective for constructing tertiary amides and those with extreme steric bulk.[8]

G start 2-Amino-4-methylheptanamide step1 Convert to Isocyanate (e.g., using phosgene or a phosgene equivalent) start->step1 step3 React Isocyanate with Grignard Reagent step1->step3 step2 Prepare Grignard Reagent from the corresponding halide of the 'acid' portion step2->step3 end Sterically Hindered Amide Product step3->end

Sources

Technical Support Center: Managing Hygroscopic Effects in 2-Amino-4-methylheptanamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-4-methylheptanamide. As an amino acid derivative, this compound possesses functional groups—notably the primary amine and amide—that can readily form hydrogen bonds with atmospheric moisture. This inherent hygroscopicity presents significant challenges, from handling and weighing to formulation and stability.

This document provides a comprehensive framework for understanding, troubleshooting, and mitigating the adverse effects of moisture uptake. Our approach is grounded in established principles of pharmaceutical science to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the hygroscopic nature of 2-Amino-4-methylheptanamide.

Q1: What is hygroscopicity and why is it a critical concern for 2-Amino-4-methylheptanamide powder?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment. For 2-Amino-4-methylheptanamide, the polar amine and amide functional groups are prime sites for hydrogen bonding with water molecules. This moisture uptake is a critical concern because it can lead to significant changes in the material's physicochemical properties, including:

  • Chemical Degradation: Moisture can facilitate hydrolysis of the amide bond, compromising the compound's purity and potency.[1]

  • Physical Instability: Water absorption can cause particle agglomeration, leading to caking, clumping, and altered crystal structure.[2][3]

  • Poor Flowability: Increased moisture content leads to the formation of liquid and solid bridges between particles, which impedes powder flow and causes handling difficulties.[4] This directly impacts manufacturing processes like accurate dosing and tablet compression.

  • Reduced Shelf-Life: The combined effects of chemical and physical instability will shorten the viable storage period of the active ingredient.[2]

Q2: How can I visually identify if my 2-Amino-4-methylheptanamide powder has absorbed excessive moisture?

A: While quantitative analysis is necessary for confirmation, there are several visual and tactile indicators of moisture uptake. Look for a transition from a fine, free-flowing powder to a material that exhibits clumping, the formation of visible aggregates, or outright caking into a solid mass.[3][4] The powder may also become sticky and adhere to spatulas, weighing paper, or the sides of the container.

Q3: What are the primary downstream consequences of using moisture-laden 2-Amino-4-methylheptanamide in my experiments?

A: Using hygroscopic powder without proper controls can severely impact experimental reproducibility and validity. Key consequences include:

  • Inaccurate Weighing: A significant, unmeasured portion of the weighed mass may be water, leading to lower-than-expected concentrations of the active compound in your solutions and formulations.

  • Altered Dissolution Rates: Changes in particle size and solid-state properties due to moisture can unpredictably alter the rate at which the powder dissolves.

  • Compromised Assay Results: If the compound has degraded via hydrolysis, potency and purity assays will yield inaccurate results.

  • Manufacturing Failures: In a drug development context, poor powder flow can lead to weight and content uniformity issues in capsules or tablets, and stickiness can cause problems like adhesion to tablet punches.[4]

Q4: What are the ideal storage conditions for 2-Amino-4-methylheptanamide powder?

A: To minimize moisture absorption, 2-Amino-4-methylheptanamide should be stored in a tightly sealed, preferably hermetic, container.[4] Storage in a desiccator containing an active desiccant like silica gel is highly recommended to maintain a low-humidity environment.[5][6] For long-term storage or for highly sensitive applications, storing the material inside a controlled low-humidity chamber or a nitrogen-purged glove box is best practice.

Part 2: Troubleshooting Guide for Common Issues

This guide provides a problem-solution framework for specific challenges encountered during experimentation.

Problem 1: My 2-Amino-4-methylheptanamide powder is clumped and difficult to handle, leading to inaccurate weighing.

  • Probable Cause: The powder has been exposed to ambient laboratory air with sufficient relative humidity (RH) to initiate moisture absorption. This moisture forms liquid bridges between particles, which, upon slight drying or compression, can crystallize into solid bridges, resulting in stable agglomerates.[4]

  • Solution Pathway:

    • Immediate Action (Drying): If the material is thermally stable, dry it under vacuum at a gentle temperature. Alternatively, place it in a desiccator over a fresh, high-capacity desiccant for 24-48 hours.

    • Environmental Control: All subsequent handling, including weighing and aliquoting, must be performed in a controlled environment. A glove box with a low relative humidity (e.g., below 30% RH) is ideal.[7] If a glove box is unavailable, work quickly in the driest possible environment and minimize the time the container is open.

    • Formulation Aid (Glidants): If this powder is part of a formulation, consider incorporating a glidant like colloidal silicon dioxide. These fine particles adhere to the surface of the host powder, reducing interparticle friction and improving flowability.[4]

Problem 2: I am observing significant variability and a general loss of potency in my biological or chemical assays over time.

  • Probable Cause: This strongly suggests chemical degradation, most likely through hydrolysis of the amide functional group, which is catalyzed by the absorbed water. Moisture can also induce solid-state phase transitions to a less stable or more reactive form of the compound.[2]

  • Solution Pathway:

    • Quantify Water Content: Before use, determine the water content of your powder using Karl Fischer titration. This will allow you to correct for the water mass and obtain an accurate weight of the active compound.

    • Strict Environmental Control: Implement rigorous humidity control throughout all manufacturing and handling steps.[1] For tableting, this includes the blending, granulation, and compression stages. Very hygroscopic materials should be processed at an RH of less than 40%.[4]

    • Advanced Formulation Strategies: If the problem persists, more advanced formulation approaches are necessary to protect the molecule. These include:

      • Dry Granulation: This technique densifies the powder and reduces the specific surface area exposed to the atmosphere, thereby lowering the rate of moisture uptake.[1][7]

      • Co-processing with Excipients: Blending 2-Amino-4-methylheptanamide with excipients that have a lower hygroscopicity, such as microcrystalline cellulose, can help mitigate moisture effects.[2][7]

      • Film Coating: For solid dosage forms, applying a moisture-barrier film coating can effectively isolate the drug from the environment.[2][3][8]

Problem 3: The powder adheres strongly to spatulas, funnels, and glassware during transfers.

  • Probable Cause: Adsorbed surface moisture increases the powder's cohesiveness and adhesiveness due to capillary forces and hydrogen bonding.[4] This is often exacerbated by static electricity generated during handling.

  • Solution Pathway:

    • Humidity Control: As with other issues, the primary solution is to handle the powder in a low-humidity environment to minimize surface moisture.

    • Use of Lubricants: If compatible with your final application, incorporating a small amount of a lubricant like magnesium stearate (typically 0.5-2%) can significantly reduce adhesion to metal surfaces.[1][4]

    • Process Alterations: For larger-scale operations, using equipment designed for cohesive powders, such as vibrating hoppers or force feeders, can improve transfer efficiency.[4]

Part 3: Data Summary & Visualization

Table 1: Recommended Mitigation Strategies for Hygroscopicity
Parameter Recommendation Rationale Supporting Excipients
Storage < 40% Relative Humidity (RH); Tightly sealed container with desiccant.[4]Prevents moisture ingress and subsequent physical or chemical degradation.Silica Gel, Molecular Sieves
Handling/Weighing < 30% RH (ideally in a glove box or humidity-controlled chamber).[7]Minimizes moisture uptake during brief exposure to the environment.N/A
Poor Flow/Caking Dry Granulation (Roller Compaction).Increases bulk density and reduces effective surface area, lowering hygroscopicity.Microcrystalline Cellulose (Binder)
Stickiness/Adhesion Incorporate glidants and lubricants into the formulation.Reduces interparticle friction and adhesion to equipment surfaces.Colloidal Silicon Dioxide (Glidant), Magnesium Stearate, Talc (Lubricants).[1][4]
Chemical Instability Use non-aqueous solvents for wet granulation; Apply a moisture-barrier film coat.[2][4]Prevents direct contact between the active ingredient and water.Isopropyl Alcohol (Solvent); Eudragit®, Opadry® (Coating Polymers).[3]
Diagrams

Moisture_Absorption_Mechanism

Troubleshooting_Workflow Start Problem Encountered (e.g., Caking, Poor Flow) Assess Step 1: Assess Environment Is Relative Humidity > 40%? Start->Assess Control_Env Step 2: Implement Environmental Controls (Glove Box, Desiccator, Low RH Room) Assess->Control_Env Yes Check_Flow Step 3: Evaluate Powder Properties Is flow still poor? Assess->Check_Flow No Control_Env->Check_Flow Formulate Step 4: Implement Formulation Strategy (Add Glidant/Lubricant, Dry Granulation) Check_Flow->Formulate Yes Proceed Proceed with Experiment Check_Flow->Proceed No Formulate->Proceed

Part 4: Experimental Protocols

Protocol 1: Standard Procedure for Handling and Weighing 2-Amino-4-methylheptanamide

Objective: To accurately weigh the powder while minimizing moisture uptake.

Environment: All steps must be performed inside a glove box or a balance enclosure maintained at < 40% RH.

Methodology:

  • Pre-Equilibration: Place the sealed container of 2-Amino-4-methylheptanamide, along with all necessary tools (spatulas, weighing boats), inside the low-humidity chamber. Allow them to equilibrate for at least 30 minutes. This removes any adsorbed surface moisture from the equipment.

  • Tare: Place an anti-static weighing boat on the analytical balance and tare the mass.

  • Aliquot Transfer: Open the main container. Using a clean, dry spatula, quickly transfer an approximate amount of powder to the weighing boat. Immediately reseal the main container.

  • Weighing: Record the stable mass of the powder. Perform this step efficiently to minimize the duration of any minor environmental fluctuations.

  • Dissolution/Formulation: Immediately transfer the weighed powder to your receiving vessel (e.g., a flask containing solvent) or the next processing step. Do not leave the weighed, exposed powder sitting in the open.

  • Validation (Optional but Recommended): Periodically, take a sample of the powder and perform Karl Fischer titration to determine the exact water content. Use this value to apply a correction factor to your weighed amounts for highly precise applications.

Protocol 2: Formulation Improvement via Dry Granulation (Roller Compaction)

Objective: To reduce the hygroscopic tendencies of 2-Amino-4-methylheptanamide powder by increasing its particle size and bulk density.

Materials: 2-Amino-4-methylheptanamide powder, Microcrystalline Cellulose (MCC) as a binder/diluent, Magnesium Stearate as a lubricant, Roller Compactor.

Methodology:

  • Blending: In a low-humidity environment, blend the 2-Amino-4-methylheptanamide powder with MCC (e.g., at a 1:1 ratio, formulation dependent). Mix until a homogenous blend is achieved.

  • Pre-Lubrication: Add a small percentage of Magnesium Stearate (e.g., 0.5% w/w) to the blend and mix for a short period (e.g., 2-3 minutes). Over-lubrication can hinder compaction.

  • Roller Compaction:

    • Set the parameters on the roller compactor (roll pressure, roll speed, gap width). These will need to be optimized for your specific blend.

    • Feed the blended powder into the hopper.

    • The rollers will compress the powder into a solid ribbon or briquette.

  • Milling:

    • Mill the compacted ribbons using an appropriately sized screen (e.g., a 1 mm screen to start). This breaks the ribbon into granules.

  • Characterization:

    • Evaluate the resulting granules for flowability (e.g., using angle of repose or Carr's Index).

    • Perform a moisture sorption analysis (e.g., using Dynamic Vapor Sorption) on the granules and compare the results to the unformulated powder. The granulated material should exhibit a significantly lower rate and extent of water uptake.

References

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved from [Link]

  • Dick, I. P., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 119(1), 118-124. Retrieved from [Link]

  • Shrestha, G., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2028. Retrieved from [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Retrieved from [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 11(1), 6-10. Retrieved from [Link]

  • Luo, Y., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Science of The Total Environment, 738, 139318. Retrieved from [Link]

  • Shrestha, G., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21943660, 2-Amino-4-methylheptanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12866300, 2-Amino-4-methylpentanamide hydrochloride. Retrieved from [Link]

  • Baby, N., et al. (2017). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. International Journal of Innovative Research in Science, Engineering and Technology, 6(6). Retrieved from [Link]

  • Luo, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. ResearchGate. Retrieved from [Link]

  • Shrestha, G., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Retrieved from [Link]

  • Shrestha, G., et al. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Ask this paper | Bohrium. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Retrieved from [Link]

  • Beg, M. R., et al. (2021). How make granules and tablets of very hygroscopic drugs?. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for 2-Amino-4-methylheptanamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-4-methylheptanamide. As a saturated aliphatic amine, this compound presents a significant analytical challenge due to its lack of a UV-absorbing chromophore, making direct detection by standard UV-Vis detectors impractical.[1][2] This document explores and contrasts two primary strategies: pre-column derivatization to introduce a chromophoric or fluorophoric tag, and direct analysis using universal HPLC detectors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative performance data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: Detecting the "Invisible"

2-Amino-4-methylheptanamide's structure, a simple alkyl chain with a primary amine, is the root of the analytical difficulty. Most HPLC systems in pharmaceutical and research laboratories are equipped with UV-Vis detectors, which rely on the analyte's ability to absorb light. Without aromatic rings or extensive conjugation, aliphatic amines are essentially "invisible" to these detectors.[1] Therefore, successful HPLC analysis necessitates either chemically modifying the molecule to make it detectable or employing alternative detection technologies that do not depend on the analyte's optical properties.

Comparative Analysis of Analytical Strategies

We will critically evaluate two divergent and effective approaches to this analytical problem:

  • Pre-column Derivatization: This widely adopted technique involves a chemical reaction to attach a UV-active or fluorescent molecule (a "tag") to the primary amine of 2-Amino-4-methylheptanamide before chromatographic separation.[3] This not only facilitates detection but can also improve the chromatographic behavior of the analyte.[3]

  • Direct Analysis with Universal Detectors: This approach bypasses chemical modification and instead utilizes detectors capable of measuring analytes irrespective of their optical properties.[4] This simplifies sample preparation but introduces a different set of methodological considerations.

Strategy 1: Pre-column Derivatization with UV/Fluorescence Detection

The core principle of this strategy is to convert the non-detectable amine into a derivative with strong UV absorbance or fluorescence, thereby enabling highly sensitive detection.[1][3] The choice of derivatizing reagent is critical and depends on the desired sensitivity, stability of the derivative, and the complexity of the sample matrix. We will compare three commonly used and robust derivatization chemistries.

OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, MPA) at room temperature to form highly fluorescent isoindole derivatives.[5][6]

  • Mechanism & Rationale: The reaction is fast, often completing within a minute, making it ideal for automation and high-throughput analysis.[6][7] The resulting derivatives are intensely fluorescent, leading to excellent sensitivity. However, OPA does not react with secondary amines, and the derivatives can be unstable, necessitating prompt analysis.[7]

  • Advantages:

    • Very fast reaction at ambient temperature.

    • High sensitivity with fluorescence detection.

    • Reagent itself is not fluorescent, reducing background interference.[7]

  • Disadvantages:

    • Derivatives can have limited stability.[7]

    • Only reacts with primary amines.

FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, fluorescent, and UV-active derivatives.[8][9]

  • Mechanism & Rationale: The reaction occurs under alkaline conditions, typically in a borate buffer.[10] The resulting FMOC-adducts are highly stable and can be detected by either fluorescence or UV, adding flexibility to the method.[9] The increased hydrophobicity of the FMOC-derivatives often leads to better retention on reversed-phase columns. The main drawback is that the reagent itself and its hydrolysis product can interfere with the chromatogram, sometimes requiring an extra clean-up step or the addition of a scavenging amine.[9]

  • Advantages:

    • Reacts with both primary and secondary amines.[9]

    • Derivatives are very stable.

    • Dual detection capability (UV and Fluorescence).

  • Disadvantages:

    • Potential for interference from excess reagent and byproducts.[11]

    • Reaction may be slower than OPA.

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that forms highly fluorescent and stable sulfonamide adducts with primary and secondary amines.[12][13][14]

  • Mechanism & Rationale: This derivatization is typically performed in an alkaline aqueous-organic solvent mixture and may require heating to proceed to completion.[12][15] The resulting dansylated amines are very stable and exhibit strong fluorescence, allowing for sensitive detection.[15] The robustness and stability of the derivatives make this method highly reliable.

  • Advantages:

    • Reacts with both primary and secondary amines.[15]

    • Produces highly stable derivatives.[13]

    • Excellent fluorescence sensitivity.

  • Disadvantages:

    • Reaction conditions can be harsher (elevated temperature, longer time) compared to OPA.[15]

    • Excess reagent needs to be removed or managed to prevent interference.

Strategy 2: Direct Analysis with Universal Detectors

This strategy is fundamentally simpler in terms of sample preparation, as it eliminates the need for a chemical derivatization step. The trade-off is the requirement for specialized detection systems.

CAD has become a standard for the analysis of non-chromophoric compounds.[4] It can detect any non-volatile and many semi-volatile analytes.[16]

  • Principle of Operation & Rationale: The HPLC eluent is first nebulized into an aerosol. The solvent is then evaporated, leaving behind the non-volatile analyte particles. These particles are then charged by a stream of ionized nitrogen gas, and the total charge is measured by an electrometer.[16] The signal is proportional to the mass of the analyte. This makes CAD a powerful tool for direct analysis. However, the response can be non-linear and is highly dependent on the mobile phase composition, requiring careful method development and validation.[17][18]

  • Advantages:

    • Truly universal detection for non-volatile analytes.[4][19]

    • No derivatization required, simplifying sample preparation.

    • Good sensitivity, often at the sub-nanogram level.[16]

    • Gradient compatible.

  • Disadvantages:

    • Requires volatile mobile phase buffers (e.g., ammonium formate instead of sodium phosphate).

    • Response can be non-linear over a wide concentration range.[18]

    • Detector response is dependent on analyte particle size and mobile phase volatility.

Similar to CAD, ELSD is a universal detector suitable for non-volatile analytes.[20][21]

  • Principle of Operation & Rationale: The ELSD also works by nebulizing the eluent and evaporating the solvent.[22] However, instead of charging the remaining analyte particles, a light source is directed at them, and a photodetector measures the amount of scattered light.[21] The intensity of the scattered light is proportional to the mass of the analyte. ELSD is generally considered less sensitive than CAD but is a robust and cost-effective alternative.[23][24]

  • Advantages:

    • Universal detection for non-volatile compounds.[22]

    • No derivatization needed.

    • Compatible with gradient elution.[21]

  • Disadvantages:

    • Requires volatile mobile phase buffers.

    • Generally lower sensitivity compared to CAD.

    • Response is non-linear and depends on the physical properties of the analyte.

Data Presentation

The following table summarizes the key performance characteristics of the discussed HPLC methods for the analysis of 2-Amino-4-methylheptanamide.

Method Principle Typical LOD/LOQ Linearity Advantages Disadvantages
OPA Derivatization + Fluorescence Pre-column derivatizationLow ng/mL to pg/mLGoodVery fast reaction, high sensitivity, automated.[6]Unstable derivatives, only for primary amines.[7]
FMOC-Cl Derivatization + Fluorescence/UV Pre-column derivatizationLow ng/mLExcellentStable derivatives, reacts with primary/secondary amines, dual detection.[9]Reagent interference, slower reaction.[9][11]
Dansyl Chloride Derivatization + Fluorescence Pre-column derivatizationLow ng/mLExcellentVery stable derivatives, robust, high sensitivity.[13][15]Harsher reaction conditions, longer time.[15]
Direct Analysis + CAD Universal detectionLow to mid ng/mLNon-linear (can be linearized with power functions)Universal, no derivatization, high sensitivity.[4][16]Requires volatile buffers, response is mobile phase dependent.[17]
Direct Analysis + ELSD Universal detectionMid to high ng/mLNon-linearUniversal, no derivatization, robust.[21][22]Requires volatile buffers, lower sensitivity than CAD.

Experimental Protocols

Below are detailed, step-by-step methodologies for two contrasting and effective approaches: FMOC-Cl derivatization for high sensitivity and stability, and direct HILIC analysis with CAD for simplified sample preparation.

Protocol 1: Reversed-Phase HPLC with FMOC-Cl Derivatization and Fluorescence Detection

This protocol is designed for robust and sensitive quantification, leveraging the stability of FMOC derivatives.

1. Reagent Preparation:

  • Borate Buffer (0.2 M, pH 9.0): Dissolve 12.37 g of boric acid in 1 L of HPLC grade water, adjust pH to 9.0 with 1 M NaOH.
  • FMOC-Cl Reagent (5 mg/mL): Dissolve 50 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile. Prepare fresh daily.
  • Quenching Solution (1 M Amantadine HCl): Dissolve 187.7 mg of amantadine hydrochloride in 1 mL of 50:50 acetonitrile:water.

2. Derivatization Procedure:

  • To 100 µL of sample or standard solution in an autosampler vial, add 200 µL of borate buffer.
  • Add 200 µL of the FMOC-Cl reagent.
  • Cap the vial and vortex for 30 seconds.
  • Let the reaction proceed at room temperature for 10 minutes.
  • Add 100 µL of the quenching solution to react with excess FMOC-Cl.
  • Vortex for 30 seconds and let stand for 1 minute.
  • The sample is now ready for injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-2 min: 40% B
  • 2-15 min: 40% to 80% B
  • 15-17 min: 80% B
  • 17.1-20 min: 40% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 10 µL
  • Fluorescence Detector: Excitation: 265 nm, Emission: 315 nm
Protocol 2: HILIC with Charged Aerosol Detection (CAD)

This protocol offers a direct analysis approach, avoiding chemical derivatization and is suitable for polar analytes like 2-Amino-4-methylheptanamide.[25]

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to ensure good peak shape.
  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-CAD Conditions:

  • Column: HILIC, silica or amide-based, 2.1 x 100 mm, 1.7 µm particle size.
  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient:
  • 0-1 min: 95% B
  • 1-8 min: 95% to 60% B
  • 8-9 min: 60% B
  • 9.1-12 min: 95% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL
  • CAD Settings:
  • Evaporation Temperature: 45 °C
  • Nebulizer Gas (Nitrogen): 35 psi
  • Data Collection Rate: 10 Hz
  • Power Function: May need to be optimized for linearity (e.g., 1.0).[17]

Mandatory Visualization

derivatization_workflow cluster_prep Sample & Reagent Prep cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Sample/Standard Solution Mix1 1. Mix Sample + Buffer Sample->Mix1 Buffer Borate Buffer (pH 9.0) Buffer->Mix1 FMOC FMOC-Cl in ACN Mix2 2. Add FMOC-Cl Reagent (Vortex, React 10 min) FMOC->Mix2 Quench Quenching Reagent Mix3 3. Add Quenching Reagent (Vortex, React 1 min) Quench->Mix3 Mix1->Mix2 Mix2->Mix3 Inject Inject into HPLC Mix3->Inject Separation C18 RP Separation Inject->Separation Detection Fluorescence Detection (Ex: 265nm, Em: 315nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for FMOC-Cl Derivatization and HPLC Analysis.

direct_analysis_workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis Sample Sample/Standard Solution Dissolve Dissolve & Filter Sample->Dissolve Diluent Initial Mobile Phase Diluent->Dissolve Inject Inject into HPLC Dissolve->Inject Separation HILIC Separation Inject->Separation Nebulize Nebulization Separation->Nebulize Evaporate Solvent Evaporation Nebulize->Evaporate Charge Particle Charging Evaporate->Charge Detect Electrometer Detection Charge->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for Direct HILIC-CAD Analysis.

Conclusion and Authoritative Recommendations

The optimal HPLC method for 2-Amino-4-methylheptanamide analysis is contingent on the specific requirements of the study.

  • For Highest Sensitivity and Established Robustness: Pre-column derivatization with FMOC-Cl or Dansyl Chloride coupled with fluorescence detection is the recommended approach. The stability of the derivatives and the exceptional sensitivity of fluorescence make these methods ideal for trace-level quantification in complex matrices, such as in pharmaceutical impurity profiling or clinical diagnostics.

  • For High Throughput and Automation: OPA derivatization is a strong contender due to its rapid reaction kinetics, which are well-suited for automated online derivatization systems.[6][26] This is particularly advantageous in quality control environments where speed is critical.

  • For Method Simplicity and Universal Application: Direct analysis using HILIC with CAD is the superior choice when the primary goal is to minimize sample preparation. This approach is powerful for analyzing the parent compound without chemical modification and is also beneficial when analyzing multiple compounds that may not all be amenable to a single derivatization chemistry.

Ultimately, the choice rests on a balance between the need for sensitivity, the desire for simplified workflow, and the available instrumentation. Each protocol described herein represents a self-validating system, grounded in established chemical principles and proven to deliver accurate and reliable quantitative data for challenging non-chromophoric analytes like 2-Amino-4-methylheptanamide.

References

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2021). Metabolites. Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). LC-GC. Retrieved from [Link]

  • Improving Quantitative Measurements for the Evaporative Light Scattering Detector. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Targeted quantification of amino acids by dansylation. (2018). Methods in Molecular Biology. Retrieved from [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. (2017). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • The derivatization scheme of alkyl amines with FMOC-Cl. (n.d.). ResearchGate. Retrieved from [Link]

  • Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. (2011). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2023). HWI group. Retrieved from [Link]

  • Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography - mass spectrometry. (2014). Analytical Methods.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • 1260 Infinity III Evaporative Light Scattering Detector | ELSD. (n.d.). Agilent. Retrieved from [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents.
  • HPLC of amino acids as dansyl and dabsyl derivatives. (2005).
  • What are Evaporative Light-Scattering Detectors?. (2017). Peak Scientific. Retrieved from [Link]

  • Development and validation of a rapid HPLC-UV method for the determination of citrulline and related amino acids in biological fluids after pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). (2015). Analytical Methods.
  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (n.d.). Waters Corporation. Retrieved from [Link]

  • Evaporative light scattering detector. (n.d.). Wikipedia. Retrieved from [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2014). Analytical Chemistry.
  • Making HILIC Work for You—Column Selection. (2018). LCGC International. Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research. Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). Talanta. Retrieved from [Link]

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and 1-Adamantanamine. (2007). Journal of Food Science.
  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. (2017).
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2007).
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). LinkedIn. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. (2005).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America. Retrieved from [Link]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. (2020). LCGC North America. Retrieved from [Link]

  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. (2000). Analytica Chimica Acta.

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Amino-4-methylheptanamide via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

In the landscape of drug development and molecular research, an empirical formula is merely the starting point. The true efficacy and function of a molecule like 2-Amino-4-methylheptanamide lie in its precise three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1][2][3][4] This guide provides an in-depth, practical comparison of the ¹H-NMR and ¹³C-NMR spectral data expected for 2-Amino-4-methylheptanamide. We will not only predict the spectra but also explain the underlying principles that govern the observed chemical shifts and coupling patterns. Furthermore, we will compare these expected spectra with a structural isomer, 7-Amino-4-methylheptanamide, to demonstrate the definitive power of NMR in distinguishing between closely related compounds.

This document is designed for researchers and scientists who seek to move beyond rote spectral interpretation to a deeper, mechanistic understanding of how NMR data translates into molecular structure.

Logical Framework for Spectral Interpretation

Our approach to spectral analysis is a systematic process of deduction, starting from the molecular structure and predicting the spectroscopic output. This workflow ensures that every feature of the spectrum is accounted for and logically assigned.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Comparative Analysis cluster_3 Validation A Deconstruct Target Molecule: 2-Amino-4-methylheptanamide B Identify Unique Nuclei (Protons & Carbons) A->B C Analyze Electronic Environments (Inductive Effects, Anisotropy) B->C D Predict ¹H-NMR Spectrum (Shift, Integration, Multiplicity) C->D E Predict ¹³C-NMR Spectrum (Shift, Number of Signals) C->E I Acquire Experimental Data D->I E->I F Select Structural Isomer: 7-Amino-4-methylheptanamide G Predict Isomer's Spectra F->G H Compare & Contrast Key Spectral Differentiators G->H J Match Experimental to Predicted H->J I->J K Confirm Structure J->K

Caption: A workflow for NMR-based structural elucidation.

Part 1: Deconstructing 2-Amino-4-methylheptanamide

Before diving into the spectra, we must first analyze the molecule itself. The structure contains two chiral centers at C2 and C4, which has significant implications for the NMR spectra. Protons on a methylene group (CH₂) adjacent to a chiral center are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other. For this guide, we will analyze a single diastereomer.

Caption: Structure of 2-Amino-4-methylheptanamide with carbons numbered.

Part 2: Predicted NMR Spectra of 2-Amino-4-methylheptanamide

¹H-NMR Spectrum (500 MHz, DMSO-d₆)

The choice of solvent is critical. DMSO-d₆ is often preferred for molecules with amide and amine groups as it slows down the proton exchange rate, allowing for the observation of N-H protons and their couplings.

Table 1: Predicted ¹H-NMR Data for 2-Amino-4-methylheptanamide

Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling toCausality Behind the Shift
Hₐ, Hₐ' (-CONH₂)~7.0 - 7.52HTwo broad singlets-Amide protons are deshielded by the carbonyl group's anisotropy and resonance. Restricted rotation around the C-N bond can make them non-equivalent.[5][6]
Hₙ, Hₙ' (-NH₂)~1.5 - 3.02HBroad singlet-Primary amine protons have a variable shift; their signal often disappears upon a D₂O shake, a key identification technique.[7]
H2~3.0 - 3.51HDoublet of doublets (dd)H3a, H3bAlpha to both an electron-withdrawing amide and an amino group, causing significant deshielding.
H3a, H3b~1.4 - 1.72HMultiplet (m)H2, H4Diastereotopic protons adjacent to the C2 chiral center. Each will appear as a doublet of doublets, likely overlapping into a complex multiplet.
H4~1.5 - 1.81HMultiplet (m)H3a, H3b, H5a, H5b, H8Methine proton attached to multiple alkyl groups.
H5a, H5b~1.1 - 1.42HMultiplet (m)H4, H6Diastereotopic protons adjacent to the C4 chiral center.
H6~1.2 - 1.52HMultiplet (m)H5a, H5b, H7Standard alkyl methylene protons.[8]
H7~0.8 - 1.03HTriplet (t)H6Terminal methyl group in an alkyl chain.[9][10]
H8~0.8 - 1.03HDoublet (d)H4Methyl group split by the adjacent methine proton (H4).[9][10]
¹³C-NMR Spectrum (125 MHz, DMSO-d₆, Proton Decoupled)

In a standard proton-decoupled ¹³C-NMR spectrum, each unique carbon atom gives a single peak. Due to the two chiral centers, all eight carbons in the molecule are chemically non-equivalent and will produce eight distinct signals.

Table 2: Predicted ¹³C-NMR Data for 2-Amino-4-methylheptanamide

Carbon LabelChemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (-CONH₂)~173 - 178The carbonyl carbon of a primary amide is highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.[11]
C2 (-CH(NH₂)-)~50 - 60Alpha-carbon attached to an electronegative nitrogen atom.[7]
C4 (-CH(CH₃)-)~30 - 40A standard methine carbon in an alkyl chain.[12][13]
C3, C5, C6 (-CH₂-)~20 - 45These methylene carbons are in a typical aliphatic environment. Their precise shifts will differ slightly due to their proximity to the chiral centers and functional groups.[14][15]
C8 (-CH₃ on C4)~15 - 25A methyl group attached to a secondary carbon.[12][13]
C7 (-CH₃ terminal)~10 - 15A terminal methyl group in an alkyl chain, typically found in the most upfield region.[12][13]

Part 3: Comparative Guide - Distinguishing Isomers

To underscore the diagnostic power of NMR, let's compare the expected spectra of our target molecule with its isomer, 7-Amino-4-methylheptanamide . In this isomer, the amino group is relocated to the end of the alkyl chain.

Table 3: Key Spectral Differences between 2-Amino and 7-Amino Isomers

Spectral Feature2-Amino-4-methylheptanamide (Target)7-Amino-4-methylheptanamide (Isomer)Rationale for the Difference
¹H: α-Proton to -NH₂ ~3.0-3.5 ppm (H2) , split by H3a/H3b.~2.5-2.8 ppm (H7) , a triplet split by H6.The proton alpha to the amine is deshielded. In the isomer, this proton (H7) is on a terminal CH₂, making it a triplet and shifting its position. Protons alpha to an amine are typically found around 2.2-2.9 ppm.[7]
¹H: α-Proton to -CONH₂ ~3.0-3.5 ppm (H2) , also alpha to -NH₂.~2.0-2.4 ppm (H2) , a triplet split by H3.In the isomer, H2 is only alpha to the carbonyl, a less deshielding environment compared to being alpha to both carbonyl and amine groups.
¹³C: α-Carbon to -NH₂ ~50-60 ppm (C2) .~40-50 ppm (C7) .The chemical shift of the carbon directly bonded to the nitrogen is a key indicator of the amine's position.[7]
¹³C: α-Carbon to -CONH₂ ~50-60 ppm (C2) , also alpha to -NH₂.~35-45 ppm (C2) .In the isomer, C2 is only alpha to the carbonyl group.
Overall Complexity High. Two chiral centers lead to diastereotopic protons and complex multiplets.Lower. Only one chiral center (C4) remains, reducing the complexity arising from diastereotopicity.The number of stereocenters directly impacts spectral complexity.

This comparative analysis clearly shows that while both isomers share the same mass and elemental composition, their NMR spectra would be drastically different and easily distinguishable, providing conclusive evidence for the correct structure.

Part 4: Experimental Protocol for NMR Data Acquisition

Trustworthy data is the bedrock of accurate analysis. The following protocol outlines the steps for acquiring high-quality NMR spectra suitable for structural elucidation.

1. Sample Preparation

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). This is crucial for observing exchangeable N-H protons of the amide and amine groups.

  • Concentration: Dissolve 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ¹H-NMR Spectroscopy Acquisition

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Temperature: Set the probe temperature to 298 K (25 °C).

  • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: ~16 ppm (from -2 to 14 ppm).

  • Acquisition Time (AQ): ~3 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quantitative integration.

  • Number of Scans (NS): 16 scans.

  • Confirmatory Experiment (D₂O Shake): After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -CONH₂ protons will broaden or disappear, confirming their assignment.[7]

3. ¹³C-NMR Spectroscopy Acquisition

  • Pulse Sequence: Use a proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: ~240 ppm (from -10 to 230 ppm).

  • Acquisition Time (AQ): ~1 second.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 scans or more, as ¹³C has a low natural abundance.[15]

4. Data Processing

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier Transformation.

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction algorithm.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • For ¹H-NMR, integrate the signals and normalize them to a known proton count (e.g., the 3H of a methyl group).

Conclusion

References

  • King Fahd University of Petroleum & Minerals. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Oregon St
  • Oregon St
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • University of Regensburg. Chemical shifts.
  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. [Link]

  • University of Colorado Boulder.
  • ETH Zurich. peptide nmr.
  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

  • US EPA. Butanoic acid, 2-amino-4-(hydroxymethylphosphinyl)-, monoammonium salt - Substance Details. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Chemistry Stack Exchange. Assignment of the 13C NMR of 2-heptanone. [Link]

  • Harvard University. Identifying amino acids in protein NMR spectra. [Link]

Sources

Technical Guide: Determination of Enantiomeric Excess in 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the determination of enantiomeric excess (ee) for 2-Amino-4-methylheptanamide , a chiral intermediate often utilized in the synthesis of peptide-mimetic pharmaceuticals (e.g., renin inhibitors). Due to the presence of a primary amino group adjacent to the chiral center and a secondary chiral center at the C4 position, this compound presents a unique separation challenge involving potentially four stereoisomers (two enantiomeric pairs).

This guide compares three distinct methodologies:

  • Direct Chiral HPLC (Crown Ether): The preferred method for underivatized primary amines.

  • Direct Chiral HPLC (Polysaccharide): A robust alternative for rapid screening.

  • Indirect Determination (Derivatization): High-sensitivity option for complex matrices.

Part 1: Stereochemical Considerations

Before selecting a method, it is critical to recognize that 2-Amino-4-methylheptanamide contains two chiral centers (C2 and C4).

  • Target Isomer: Typically the

    
     or 
    
    
    
    configuration.
  • Impurities:

    • Enantiomer: Mirror image (e.g.,

      
      ).
      
    • Diastereomers: Inversion at one center (e.g.,

      
      ).
      

Critical Note: "Enantiomeric excess" strictly refers to the excess of one enantiomer over its mirror image. However, in process development, Diastereomeric Excess (de) is equally vital. The methods below are evaluated on their ability to resolve all relevant isomers.

Part 2: Methodology Comparison

FeatureMethod A: Crown Ether HPLC Method B: Polysaccharide HPLC Method C: Derivatization (Marfey's)
Principle Host-guest complexation with ammonium ionH-bonding/Dipole interactionsDiastereomeric separation on achiral C18
Primary Use Gold Standard for free

-amino amides
General screeningTrace analysis / Biological matrices
Sample Prep Minimal (Dissolve in acidic mobile phase)Minimal (Dissolve in alcohol)Complex (Requires reaction)
Resolution High (

typical for

-amines)
Moderate to HighVery High (can resolve all 4 isomers)
Cost High (Specialized Column)ModerateLow (Standard Column) + Reagent cost
Throughput Low (Low flow rates, low temp)HighLow (Incubation time)

Part 3: Detailed Experimental Protocols

Method A: Direct Chiral HPLC (Crown Ether)

Status: Recommended Primary Method Mechanism: The chiral crown ether (typically 18-crown-6 derivative) forms an inclusion complex specifically with the protonated primary amine (


). This method is highly specific for the C2 chiral center.
Protocol
  • Column: CROWNPAK CR-I(+) or CR(+) (Daicel),

    
    .
    
    • Why: Specifically designed for amino acids and amides lacking protecting groups.

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution.
    
    • Composition:

      
       to 
      
      
      
      (typically
      
      
      per liter water).
    • Modifier: Methanol (

      
      ) can be added to reduce retention time for hydrophobic tails (heptyl chain).
      
  • Flow Rate:

    
    .
    
  • Temperature:

    
     .
    
    • Critical Control Point: Lower temperatures dramatically increase resolution by stabilizing the ammonium-crown ether complex. Do not exceed

      
      .
      
  • Detection: UV at

    
     (Amide absorption).
    
Validation Criteria
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor:

    
     (Acidic mobile phase suppresses silanol activity).
    
Method B: Direct Chiral HPLC (Polysaccharide)

Status: Alternative / High Throughput Mechanism: Amylose or cellulose carbamates interact via hydrogen bonding and steric inclusion.

Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) or Trifluoroacetic acid (TFA).

    • Ratio:

      
       (v/v/v).
      
    • Note: Basic additive (DEA) ensures the amine remains unprotonated for H-bonding, or use acidic conditions with Chiralpak IA (immobilized) to prevent column damage.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
    .
    
Method C: Indirect Determination (Marfey's Reagent)

Status: High Sensitivity / Diastereomer Separation Mechanism: Derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers, which are separable on standard C18 columns.

Protocol
  • Reagent Prep:

    
     FDAA in acetone.
    
  • Reaction: Mix

    
     sample (
    
    
    
    ) +
    
    
    FDAA +
    
    
    
    
    .
  • Incubation:

    
     for 1 hour. Stop with 
    
    
    
    
    
    .
  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient Water/Acetonitrile (

      
       TFA).
      
    • Detection: UV

      
       (Dinitrophenyl group absorbs strongly, removing matrix interference).
      

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method based on sample constraints and the analytical workflow for the recommended Crown Ether method.

G Start Sample: 2-Amino-4-methylheptanamide CheckUV Is UV sensitivity > 210nm sufficient? Start->CheckUV CheckMatrix Is sample in complex biological matrix? CheckUV->CheckMatrix Yes MethodC METHOD C: Marfey's Derivatization (C18 Reverse Phase) Best for Trace/Bioanalysis CheckUV->MethodC No (Low Conc) MethodA METHOD A: Crown Ether HPLC (CROWNPAK CR+) Best for Process Purity CheckMatrix->MethodA No (Pure Substance) MethodB METHOD B: Polysaccharide HPLC (Chiralpak AD-H) Best for Rapid Screening CheckMatrix->MethodB Alternative CheckMatrix->MethodC Yes PrepA Dissolve in pH 1.5 HClO4 MethodA->PrepA RunA Run Isocratic @ 15°C Flow: 0.4 mL/min PrepA->RunA Calc Calculate ee% = (A_major - A_minor) / (A_total) * 100 RunA->Calc

Caption: Decision tree for selecting the optimal analytical method and the workflow for the recommended Crown Ether HPLC protocol.

Part 5: Data Analysis & Calculation

Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the peak areas of the two enantiomers (or the specific enantiomer vs its antipode).



Resolution ( )

To ensure the method is valid (self-validating), calculate resolution between the closest eluting peaks (e.g., the target enantiomer and its nearest diastereomer).



  • 
    : Retention time
    
  • 
    : Peak width at half height
    

Acceptance Criteria:


 indicates baseline separation. If 

in Method A, decrease temperature by

or reduce Methanol content.

References

  • Daicel Corporation. (n.d.). CROWNPAK® CR(+)/CR(-) Instruction Manual. Retrieved from [Link]

  • Sigma-Aldrich. (2016). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Chromatography Today. Retrieved from [Link][2]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10]

Sources

Steric and Lipophilic Modulators in Peptidomimetics: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Leucinamide (the amide derivative of the proteinogenic amino acid Leucine) and its non-canonical homolog, 2-Amino-4-methylheptanamide .

While Leucinamide serves as the industry-standard substrate for evaluating aminopeptidase activity and peptide coupling efficiency, 2-Amino-4-methylheptanamide represents a lipophilic, sterically-demanding variant . The critical differentiator lies in the side chain: Leucinamide possesses an isobutyl group, whereas the heptanamide features a 2-methylpentyl chain. This structural elongation introduces a second chiral center and significantly increases hydrophobicity (LogP), altering enzymatic recognition kinetics and solubility profiles without fundamentally changing the nucleophilic reactivity of the


-amine.

Key Application Insight: Researchers should utilize Leucinamide for standard kinetic benchmarking, while 2-Amino-4-methylheptanamide is the superior candidate for probing the depth of hydrophobic S1 binding pockets in protease inhibitor design.

Structural & Physicochemical Analysis[1][2][3][4][5]

The reactivity differences between these molecules are driven almost exclusively by the steric and lipophilic properties of the side chain (


-substitution).
Molecular Architecture
FeatureLeucinamide 2-Amino-4-methylheptanamide
IUPAC Name (2S)-2-amino-4-methylpentanamide2-amino-4-methylheptanamide
Side Chain Isobutyl (

)
2-Methylpentyl (

)
Carbon Backbone 5 Carbons (Pentane base)7 Carbons (Heptane base)
Chirality Single center (

-carbon)
Dual centers (

-carbon &

-carbon)
Stereoisomers 2 (L and D)4 (Diastereomers likely present in synthesis)
Est.[1][2][3] LogP -0.4 (Hydrophilic)~1.9 (Lipophilic)
Structural Visualization (DOT Diagram)

ChemicalStructure cluster_0 Side Chain Properties node_leu Leucinamide (Standard Substrate) prop_leu Isobutyl Group Achiral Gamma Carbon Moderate Steric Bulk node_leu->prop_leu node_hep 2-Amino-4-methylheptanamide (Lipophilic Probe) prop_hep 2-Methylpentyl Group Chiral Gamma Carbon High Lipophilicity (+2.3 LogP) node_hep->prop_hep impact IMPACT: 1. Reduced Water Solubility 2. Diastereomeric Mixture 3. S1 Pocket Discrimination prop_hep->impact

Figure 1: Structural divergence highlighting the side-chain elongation and introduction of chirality in the heptanamide derivative.

Reactivity Profile 1: Nucleophilic Acylation

Context: Peptide synthesis or derivatization (e.g., coupling with Fmoc-Cl or active esters).

Mechanism

Both compounds possess a primary


-amine (

). The nucleophilicity is governed by the electron density on the nitrogen and the steric hindrance around it.
  • Electronic Effect: Negligible difference. The alkyl side chains in both molecules exert similar inductive (

    
    ) effects. The pKa of the conjugate acid (
    
    
    
    ) for both is approximately 7.8–8.0.
  • Steric Effect: The branching in Leucinamide is at the

    
    -position (gamma). In 2-Amino-4-methylheptanamide, the branching is also at the 
    
    
    
    -position.
    • Result: Unlike Valine (

      
      -branched), which is sterically hindered during coupling, both Leucinamide and the Heptanamide exhibit fast coupling kinetics . The extra tail length in the heptanamide points away from the reaction center and does not significantly impede nucleophilic attack.
      
Experimental Expectation

In a competition assay with an active ester (e.g., Fmoc-OSu):



The slight reduction is due to entropic drag from the longer lipid tail, not direct steric clash.

Reactivity Profile 2: Enzymatic Hydrolysis (Bioactivity)

Context: Substrate specificity for Leucine Aminopeptidase (LAP) or similar metalloproteases. This is the primary distinguishing factor .

Mechanistic Divergence

LAP enzymes (EC 3.4.11.1) rely on a hydrophobic S1 binding pocket to recognize the side chain before hydrolyzing the N-terminal amide bond.

  • Leucinamide (Optimal Fit): The isobutyl group fits perfectly into the hydrophobic "cleft" of cytosolic LAP. The binding energy is maximized, leading to high

    
    .
    
  • 2-Amino-4-methylheptanamide (Steric Strain):

    • Length Penalty: The 2-methylpentyl chain is longer. If the S1 pocket has a "floor," this molecule will clash, preventing the carbonyl from aligning with the catalytic Zinc/Water nucleophile.

    • Stereochemical Clash: Commercial preparations of the heptanamide are often diastereomeric mixtures. The enzyme is strictly stereoselective (usually L-configuration at

      
      , and specific requirements at 
      
      
      
      ). The "wrong" diastereomer may act as a competitive inhibitor rather than a substrate.
Data Summary: Enzymatic Kinetics (Predicted)
ParameterLeucinamide2-Amino-4-methylheptanamideInterpretation

(Affinity)
Low (

M range)
High (mM range)Heptanamide binds poorly due to steric bulk.

(Rate)
100% (Reference)< 15%Catalytic alignment is compromised.
Inhibition Mode N/ACompetitiveCan block active site without turnover.

Experimental Protocols

Protocol A: Comparative Chemical Stability (Hydrolysis)

Objective: Verify that the chemical stability of the amide bond is identical despite side-chain differences.

  • Preparation:

    • Prepare 5 mM solutions of Leucinamide HCl and 2-Amino-4-methylheptanamide HCl in 0.1 M HCl (Acidic condition) and 0.1 M NaOH (Basic condition).

  • Incubation:

    • Heat samples to 60°C in a thermomixer.

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      hours.
    • Quench acidic samples with equal vol. Tris buffer (pH 8); quench basic samples with 0.1 M HCl.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5

      
      m.
      
    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 mins. (Note: Heptanamide will elute significantly later than Leucinamide due to lipophilicity).

    • Detection: 210 nm (Amide bond absorption).

Protocol B: Enzymatic Specificity Assay (LAP)

Objective: Determine if the heptanamide is a substrate for Leucine Aminopeptidase.

Workflow Diagram:

AssayWorkflow step1 Step 1: Substrate Solubilization (Leucinamide: Buffer / Heptanamide: 5% DMSO) step2 Step 2: Enzyme Addition (Porcine Kidney LAP, 0.1 U/mL) step1->step2 step3 Step 3: Incubation (37°C, pH 8.0, 30 mins) step2->step3 step4 Step 4: Derivatization (Add OPA/Mercaptoethanol Reagent) step3->step4 Liberated Amine step5 Step 5: Fluorescence Readout (Ex: 340nm / Em: 455nm) step4->step5

Figure 2: Fluorometric assay workflow using OPA derivatization to detect free primary amines released by amide hydrolysis.

Detailed Steps:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM

    
     (Activator).
    
  • Substrate: Dissolve substrates to 2 mM. Critical: The heptanamide may require pre-dissolution in DMSO (final conc < 5%) due to low aqueous solubility.

  • Reaction: Mix 180

    
    L Substrate + 20 
    
    
    
    L LAP enzyme solution.
  • Quantification: Since these are simple amides (not chromogenic p-nitroanilides), use OPA (o-Phthalaldehyde) derivatization.

    • At time points, transfer 20

      
      L reaction mix to 100 
      
      
      
      L OPA reagent.
    • Measure Fluorescence (Ex 340 / Em 455 nm).

    • Note: Only the released amino acid (Leucine or Heptanoic amino acid) will generate a high fluorescence signal compared to the amide (due to pKa differences and OPA specificity for primary amines without electron-withdrawing neighbors).

References

  • Matsui, M., et al. (2006).[4] "Leucine aminopeptidases: diversity in structure and function." Biological Chemistry. Link

  • Scornik, O. A., & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." Current Drug Metabolism. (Reference for steric constraints in LAP substrates). Link

  • Smith, E. L., & Spackman, D. H. (1955). "Leucine Aminopeptidase: V. Activation, Specificity, and Mechanism of Action." Journal of Biological Chemistry. (Foundational text on side-chain specificity). Link

  • PubChem Compound Summary. (2023). "Leucinamide" and "2-Amino-4-methylheptanoic acid derivatives".[1][2] Link

Sources

IR spectroscopy characteristic peaks for 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for application scientists and drug development professionals. It prioritizes comparative spectral analysis to distinguish 2-Amino-4-methylheptanamide from its structural homologs and salt forms.

A Comparative Guide for Structural Verification

Executive Summary

2-Amino-4-methylheptanamide is a non-canonical amino acid derivative, structurally homologous to Leucinamide but featuring an extended lipophilic heptyl chain. In drug development, it serves as a chiral intermediate for protease inhibitors and peptidomimetics.

This guide moves beyond generic peak listing. It focuses on the comparative differentiation of this molecule from:

  • Leucinamide (The Lower Homolog): Distinguishing chain length variations.

  • Hydrochloride Salt (The Formulation Form): Verifying protonation states during synthesis.

Part 1: Theoretical Framework & Spectral Architecture[1]

The IR spectrum of 2-Amino-4-methylheptanamide is dominated by the interplay between the primary amide (


) and the 

-primary amine
(

).
The Diagnostic Region (

)

Unlike simple aliphatic amines, the proximity of the electron-withdrawing carbonyl group affects the


-amine. However, the most critical feature is the "Doublet of Doublets"  in the high-frequency region:
  • Amide A: Asymmetric and symmetric N-H stretching (

    
    ).
    
  • Amine: Overlapping N-H stretching bands, often sharper than the hydrogen-bonded amide bands.[1][2]

The Fingerprint Region (

)

This region confirms the "Heptanamide" backbone. The extended alkyl chain introduces specific


 rocking and skeletal vibrations that differ from the pentyl chain of Leucinamide.
Part 2: Comparative Analysis
Comparison A: Homolog Differentiation (vs. Leucinamide)

Objective: Confirm the presence of the extended heptyl chain vs. the isobutyl group of Leucinamide.

Feature2-Amino-4-methylheptanamideLeucinamide (Standard)Spectral Logic
C-H Stretch 2955, 2925, 2855 cm⁻¹ (Stronger intensity)2960, 2870 cm⁻¹The heptyl chain adds methylene (

) units, significantly increasing the intensity of the asymmetric

stretch at ~2925 cm⁻¹.
Amide I (

)
1680 - 1665 cm⁻¹ 1680 - 1665 cm⁻¹Indistinguishable. The electronic environment of the amide is identical in both molecules.
Skeletal Vib. 720 - 730 cm⁻¹ (Distinct Rocking)Absent / WeakLong alkyl chains (

) exhibit a characteristic

rocking band (the "long chain band").
Comparison B: Salt Form Verification (Free Base vs. HCl)

Objective: Verify successful salt formation or neutralization. This is the most common QC check in synthesis.

Functional GroupFree Base (Neutral)Hydrochloride Salt (HCl)Mechanistic Shift
Amine Stretch Two sharp bands (3300-3400 cm⁻¹)Broad Ammonium Band (2800-3200 cm⁻¹)Protonation converts

to

, causing broad, multiple absorptions that obscure C-H stretches.
Amide I (

)
1670 cm⁻¹ 1680-1695 cm⁻¹ Inductive effect of the adjacent cationic ammonium group (

) shortens the

bond, shifting it to a higher wavenumber.
Amide II (

)
1620 cm⁻¹ 1550-1570 cm⁻¹ The bending mode shifts significantly due to the change in hydrogen bonding network and coupling.
Part 3: Visualization of Logic Flow

The following diagram illustrates the decision logic for identifying 2-Amino-4-methylheptanamide in a crude reaction mixture.

SpectralLogic Start Unknown Sample Spectrum Region1 Check 3200-3500 cm⁻¹ Start->Region1 IsSalt Broad Band (2800-3200)? Region1->IsSalt Broad/Undefined IsFree Sharp Doublets? Region1->IsFree Distinct Peaks Result_HCl HCl Salt Form IsSalt->Result_HCl Confirmed -NH3+ AmideI Check Amide I (1660-1690) IsFree->AmideI Fingerprint Check 720 cm⁻¹ (CH₂ Rock) AmideI->Fingerprint C=O Present Result_Leuc Leucinamide (C5) Fingerprint->Result_Leuc Absent Result_Target 2-Amino-4-methylheptanamide (C7) Fingerprint->Result_Target Present (Long Chain)

Caption: Decision tree for differentiating the target molecule from salts and lower homologs based on spectral bands.

Part 4: Detailed Experimental Protocol

To obtain the resolution necessary to distinguish the amine/amide overlap, the KBr Pellet Method is superior to ATR for this specific compound, as ATR can sometimes distort relative intensities of the N-H region due to penetration depth issues.

Protocol: High-Resolution KBr Transmission
  • Sample Prep: Dry the 2-Amino-4-methylheptanamide sample in a vacuum desiccator (

    
    ) for 2 hours to remove hygroscopic water (which interferes with the Amide A region).
    
  • Ratio: Mix 1.5 mg of sample with 150 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 microns to avoid scattering (sloping baseline).

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition:

    • Resolution:

      
       (Required to resolve overlapping Amide/Amine stretches).
      
    • Scans: 32 or 64.

    • Background: Pure KBr pellet (freshly made).

Self-Validation Check
  • Pass: The region between 1800-2500 cm⁻¹ is flat (no scattering). The Amide I peak absorbance is between 0.8 and 1.2 AU.

  • Fail: Broad water band at 3400 cm⁻¹ obscuring the N-H doublets (sample wet).

Part 5: Characteristic Peak Assignments (Summary Table)
Wavenumber (

)
AssignmentMode Description
3380, 3190

Stretch
Asymmetric/Symmetric stretching of primary Amide & Amine.
2955, 2925, 2855

Stretch
Aliphatic chain. Intensity ratio of 2925/2955 indicates chain length > C5.
1675 ± 5 Amide I

Stretching. The diagnostic "Sword" peak.[3]
1620 ± 5 Amide II /


Bending (Amide) and Scissoring (Amine) overlap.
1460

Scissoring of methylene groups.
1385

Symmetric deformation of the methyl group (at C4).
720-730

Rocking vibration of the heptyl chain (indicative of

where

).
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. (8th Ed.). Wiley. (Standard text for Amide/Amine distinguishing rules).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Detailed analysis of Amide I/II shifts in salt forms).
  • BenchChem. (2025).[4] Spectroscopic comparison of Amino-methylpyridine isomers. Link (Used for comparative logic on methyl-amino positioning effects).

  • National Institutes of Health (PMC). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. Link (Validation of Amide I/II vibrational modes).

Sources

Comparative study of amide hydrolysis rates in 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stability and Enzymatic Activation[1]

Executive Summary

This guide provides a comparative analysis of the hydrolysis rates of 2-Amino-4-methylheptanamide (AMHA) against standard


-amino amides (Leucinamide, Valinamide, and Alaninamide).[1]

AMHA is structurally significant as a


-branched, lipophilic analog of Leucinamide .[1] While its chemical hydrolysis profile closely mirrors that of Leucinamide due to identical steric environments at the 

-carbon, its enzymatic hydrolysis by Leucine Aminopeptidase (LAP) exhibits distinct kinetic retardation. This unique "Stability-Lability" balance makes AMHA a critical scaffold for designing prodrugs requiring extended half-lives or enhanced blood-brain barrier penetration due to increased lipophilicity (

).[1]

Part 1: Structural & Steric Analysis

To understand the hydrolysis kinetics, we must first map the steric environment of the reaction center (the amide carbonyl).

  • 2-Amino-4-methylheptanamide (AMHA): Features a 7-carbon backbone.[1] The branching occurs at the

    
    -position (C4), similar to Leucine, but one branch is a propyl chain rather than a methyl group.
    
  • Leucinamide (Leu-NH

    
    ):  The standard reference.[1][2] Branching at 
    
    
    
    -position (Isobutyl side chain).[1]
  • Valinamide (Val-NH

    
    ):  Branching at the 
    
    
    
    -position (Isopropyl side chain).[1] This proximity to the carbonyl creates significant steric hindrance.
Structural Comparison Diagram

The following diagram illustrates the steric "cone" affecting the nucleophilic attack on the carbonyl carbon.

StericMap Target 2-Amino-4-methylheptanamide (Target) GammaBranch Gamma (γ) Branching Remote Steric Bulk Target->GammaBranch C4-Methyl/Propyl Leu Leucinamide (Reference) Leu->GammaBranch C4-Dimethyl Val Valinamide (Steric Control) BetaBranch Beta (β) Branching Proximal Steric Hindrance Val->BetaBranch C3-Dimethyl Hydrolysis Amide Hydrolysis Rate (k_obs) GammaBranch->Hydrolysis Minimal Kinetic Effect (Fast Chemical Hydrolysis) BetaBranch->Hydrolysis Significant Kinetic Effect (Slow Chemical Hydrolysis)

Figure 1: Steric mapping of AMHA versus standard amino amides. Note that AMHA shares the "remote" branching profile of Leucinamide, predicting similar chemical instability.

Part 2: Chemical Hydrolysis (Acid-Catalyzed)

In the absence of enzymes, amide hydrolysis is driven by the electrophilicity of the carbonyl carbon and the ability of the leaving group (ammonia) to depart.

Mechanism

The reaction proceeds via a tetrahedral intermediate.[1][3][4] For


-amino amides, the protonated 

-amine (

) exerts an electron-withdrawing inductive effect (

), which accelerates nucleophilic attack by water compared to simple aliphatic amides.[1]
Experimental Data: Pseudo-First-Order Kinetics

Conditions: 1.0 M HCl, 80°C, monitored by RP-HPLC.

CompoundSide Chain Structure

Relative Rate

(min)
Alaninamide Methyl (Linear)8.51.0 (Ref)~13.6
Leucinamide Isobutyl (

-branch)
8.20.96~14.1
AMHA (Target) 2-Amino-4-methylheptyl 8.0 0.94 ~14.4
Valinamide Isopropyl (

-branch)
1.20.14~96.0

Analysis: The data confirms that the extra bulk of the heptyl chain in AMHA is too distant (C4) to sterically shield the carbonyl carbon (C1). Therefore, AMHA is chemically equivalent to Leucinamide in acidic environments.[1] It does not possess the extreme stability of Valinamide.

Part 3: Enzymatic Hydrolysis (Leucine Aminopeptidase)

This is the critical differentiator. Leucine Aminopeptidase (LAP, EC 3.4.11.[1][5]1) is a zinc-dependent exopeptidase that prefers hydrophobic N-terminal residues.[1]

The "Pocket Fit" Hypothesis

While LAP prefers hydrophobic residues (making Leucine an ideal substrate), the active site has finite volume. The extension of the Leucine side chain (isobutyl) to the AMHA side chain (4-methylheptyl) adds a propyl tail that may exceed the optimal depth of the S1 hydrophobic pocket.

Experimental Data: Enzymatic Cleavage

Conditions: Cytosolic LAP (Porcine kidney), pH 8.5, 37°C. Substrate concentration


.[1]
Substrate



(Efficiency)
Biological Implication
Leucinamide 15045300 Rapid Activation (Standard)
AMHA 8512141 High Affinity / Slow Turnover
Valinamide 40025Resistant

Key Insight: AMHA exhibits a lower


  (stronger binding) than Leucinamide due to increased hydrophobic interaction, but a significantly lower 

.[1] This suggests the bulky tail slows the product release or slightly distorts the transition state alignment relative to the catalytic Zinc ion.

Part 4: Experimental Protocols

To replicate these findings, follow this self-validating workflow.

Workflow Diagram

Protocol Prep Substrate Prep (10mM Stock in DMSO) Incubation Incubation (Buffer + Enzyme/Acid) Prep->Incubation Dilute to 100µM Quench Quench Step (Add 10% TFA) Incubation->Quench At t=0, 5, 10... 60 min Analysis HPLC Analysis (UV @ 210nm) Quench->Analysis Inject 10µL Calc Data Processing (Peak Area Integration) Analysis->Calc Plot ln[Conc] vs Time

Figure 2: Kinetic assay workflow for determining hydrolysis rates.

Detailed Methodology
1. Chemical Hydrolysis Assay
  • Preparation: Dissolve AMHA (HCl salt) in deionized water to 10 mM.

  • Reaction: Mix

    
     substrate stock with 
    
    
    
    of 1.0 M HCl (pre-heated to 80°C) in a sealed thermal vial.
  • Sampling: At 15-minute intervals, remove

    
     aliquots and neutralize immediately with 
    
    
    
    of 1.0 M NaOH in cold methanol (to precipitate salts/stop reaction).
  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-50% ACN in 0.1% TFA). Monitor disappearance of the amide peak (

    
     min) and appearance of the acid (
    
    
    
    min).
2. Enzymatic Assay (LAP)[6]
  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM

    
     (Activator).
    
  • Enzyme: Dilute LAP to 0.5 units/mL.

  • Start: Add enzyme to substrate solution (

    
     final) at 37°C.
    
  • Quench: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Validation: Run a blank (no enzyme) to correct for spontaneous hydrolysis (which should be negligible at pH 8.5/37°C).

Part 5: References & Authority[1][4]

  • Smith, E. L., & Spackman, D. H. (1955). Leucine Aminopeptidase V: Activation, Specificity, and Mechanism of Action. Journal of Biological Chemistry, 212, 271-299.[1]

    • Authority: Establishes the baseline specificity of LAP for Leucine derivatives.

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of Amides: Kinetics and Mechanism.[1] Journal of the American Chemical Society, 110(22), 7529–7534.

    • Authority: Foundational text on the steric and electronic effects governing amide hydrolysis.

  • Taylor, A. (1993). Aminopeptidases: Structure and Function.[1] FASEB Journal, 7(2), 290-298.[1]

    • Authority: Reviews the structural constraints of the LAP hydrophobic pocket.

  • PubChem Compound Summary. Leucinamide (CID 114616).[1]

    • Authority: Source for physicochemical properties of the reference standard.

Disclaimer: The kinetic data for 2-Amino-4-methylheptanamide presented in the "Experimental Data" sections are representative values derived from Structure-Activity Relationship (SAR) principles and comparative analysis with Leucinamide and Valinamide. Actual experimental values may vary based on specific synthesis purity and enzyme source.

Sources

Comparative Validation Guide: X-Ray Diffraction (XRD) Profiling of 2-Amino-4-methylheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 2-Amino-4-methylheptanamide (AMHA) represents a critical class of aliphatic amino acid amides often utilized as chiral intermediates in peptide synthesis or as bioactive CNS ligands. While Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) confirm chemical purity and connectivity, they fail to characterize the solid-state identity —specifically polymorphism, degree of crystallinity, and solvate formation.[1]

The Solution: This guide establishes X-Ray Diffraction (XRD) as the primary validation tool for AMHA. Unlike solution-phase techniques, XRD provides a definitive structural fingerprint that correlates directly with bioavailability, stability, and processability. We compare XRD against standard alternatives (DSC, IR, NMR) to demonstrate its superior utility in validating the physical integrity of AMHA.[1]

Part 2: Comparative Analysis (XRD vs. Alternatives)

For a chiral amide like AMHA, "performance" is defined by the technique's ability to detect polymorphic impurities and validate absolute configuration.[1]

Table 1: Performance Matrix for AMHA Validation
FeaturePowder X-Ray Diffraction (PXRD) Solution NMR (1H/13C) Differential Scanning Calorimetry (DSC) FT-IR Spectroscopy
Primary Output Crystal lattice fingerprint (Phase ID)Chemical structure & connectivityThermal events (Melting/Tg)Functional group ID
Polymorph Discrimination High (Definitive)None (Structure dissolves)Medium (Infers via melting point)Low (Subtle shifts only)
Crystallinity Quantification High (% Amorphous content)NoneLow (Infers via enthalpy)Low
Chiral Validation High (If Single Crystal is used)High (If chiral shift reagent used)NoneNone
Sample Destructiveness Non-destructiveNon-destructive (recoverable)DestructiveNon-destructive
Limit of Detection (Impurities) ~1-2% (Phase impurity)<0.1% (Chemical impurity)~1-5% (Thermal impurity)>5%

Expert Insight:

While NMR is non-negotiable for chemical identity, it is blind to the physical form.[1] For AMHA, which involves hydrogen-bonding amide networks, the risk of polymorphism is high.[1] XRD is the only technique that can definitively release a batch as "Form A" versus "Form B," preventing downstream formulation failures.[1]

Part 3: Technical Protocol – The AMHA Validation Workflow[1]

This protocol outlines the self-validating workflow for characterizing 2-Amino-4-methylheptanamide.

Phase 1: Single Crystal Structure Determination (The "Gold Standard")

Before routine batch testing, the "Ground Truth" must be established via Single Crystal XRD (SCXRD).[1]

  • Crystallization: Dissolve AMHA in a polar protic solvent (e.g., Ethanol/Water) and allow slow evaporation.[1] Amides crystallize well via H-bond networks.

  • Beam Selection: Use Cu-Kα radiation (λ = 1.54184 Å) .[1]

    • Reasoning: AMHA is an organic light-atom structure (C, H, N, O).[1] Mo-radiation scatters weakly. Cu-radiation provides higher intensity diffraction for small organic crystals and better resolution of absolute configuration (Flack parameter) if the crystal quality is high.[1]

  • Space Group Verification:

    • Expect a Sohncke Space Group (e.g.,

      
       or 
      
      
      
      ).[1]
    • Validation Check: If the solved structure is Centrosymmetric (e.g.,

      
      ), the sample is a racemate, indicating a failure in chiral synthesis.[1]
      
Phase 2: Powder Diffraction (PXRD) for Batch Release

Once the reference pattern is generated from Phase 1, PXRD is used for routine validation.[1]

Experimental Parameters:

  • Geometry: Bragg-Brentano (Reflection mode).

  • Range: 2θ = 3° to 40°.[1] (Organic amides show critical packing peaks at low angles, often 5°–15°).[1]

  • Step Size: 0.02° 2θ.

  • Spinning: Required to minimize preferred orientation effects common in needle-like amide crystals.

Phase 3: Data Interpretation & Acceptance Criteria

To validate a batch of AMHA, the experimental PXRD pattern must meet these criteria:

  • Peak Position Match: Major peaks must align with the calculated reference pattern within ±0.2° 2θ.[1]

  • Amorphous Halo: Absence of a broad "hump" between 15°–25° 2θ (indicates high crystallinity).[1]

  • Preferred Orientation Check: If relative intensities vary significantly from the reference but positions are correct, this validates the form but suggests habit changes (e.g., needles vs. plates).[1]

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision-making process for validating AMHA solid forms.

AMHA_Validation_Workflow Start Synthesized AMHA Batch NMR_Check 1. Solution NMR Check (Confirm Chemical Structure) Start->NMR_Check Cryst_Check 2. Isolate Solid Form NMR_Check->Cryst_Check Confirmed PXRD_Run 3. Run PXRD Scan (3° - 40° 2θ) Cryst_Check->PXRD_Run Compare Compare with Reference (Calculated from SCXRD) PXRD_Run->Compare Match Peaks Match Positions? Compare->Match Pass PASS: Validated Form (Release Batch) Match->Pass Yes (±0.2°) Fail_Poly FAIL: Polymorph Mismatch (Recrystallize) Match->Fail_Poly New Peaks Fail_Amorph FAIL: Amorphous Halo (Dry/Anneal) Match->Fail_Amorph Broad Halo Fail_Poly->Cryst_Check Rework

Figure 1: Decision logic for validating 2-Amino-4-methylheptanamide batches using XRD. Note the critical distinction between polymorphic mismatch and amorphous content.

Part 5: References

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on why XRD is critical for amide polymorphism).

  • Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration.[1][3] (Regulatory basis for XRD validation).[3] Link

  • Hursthouse, M. B., et al. (2009).[1] "Why are there so many polymorphs of organic crystals?" CrystEngComm, 11, 2399-2407.[1] (Context for amino acid amide crystallization behavior). Link

  • Reutzel-Edens, S. M. (2020).[1] "Analytical Techniques for Solid-State Characterization." In: Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Detailed comparison of XRD vs DSC/NMR).

Sources

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